Product packaging for Diethyl Rivastigmine(Cat. No.:CAS No. 1230021-34-7)

Diethyl Rivastigmine

Cat. No.: B124847
CAS No.: 1230021-34-7
M. Wt: 264.36 g/mol
InChI Key: GRLIVEWNSBETGE-LBPRGKRZSA-N
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Description

Diethyl Rivastigmine, also known as this compound, is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O2 B124847 Diethyl Rivastigmine CAS No. 1230021-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLIVEWNSBETGE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431357
Record name Diethyl Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230021-34-7
Record name Diethyl Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide on the Potential Mechanism of Action of Diethyl Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Diethyl Rivastigmine" is not a widely documented compound in publicly available scientific literature. Therefore, this guide outlines a potential mechanism of action based on the well-established pharmacology of its parent compound, Rivastigmine, and other related derivatives. The quantitative data presented herein is illustrative and hypothetical.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathophysiology, including the loss of cholinergic neurons, the accumulation of amyloid-beta (Aβ) plaques, and neuroinflammation.[1] The "cholinergic hypothesis" posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a primary contributor to the cognitive decline observed in AD patients.[2][3]

Rivastigmine is a second-generation cholinesterase inhibitor approved for the treatment of mild to moderate dementia associated with AD and Parkinson's disease.[4][5] It functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the degradation of ACh in the synaptic cleft.[6][7] This dual inhibition increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[2][8][9] this compound, as a derivative, is hypothesized to share this core mechanism while potentially offering a modified pharmacokinetic or pharmacodynamic profile. This document explores its putative primary and secondary mechanisms of action.

Primary Mechanism: Dual Cholinesterase Inhibition

The principal mechanism of action for this compound is presumed to be the inhibition of both AChE and BuChE. By reversibly binding to and inactivating these enzymes, the drug would lead to elevated levels of acetylcholine at cholinergic synapses.[5][10][11] This action is believed to temporarily improve cognitive function and memory.[2][12] Rivastigmine itself is described as a "pseudo-irreversible" inhibitor due to the slow dissociation of its carbamoyl moiety from the enzymes.[3]

Quantitative Data: In Vitro Enzyme Inhibition

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for this compound in comparison to its parent compound, Rivastigmine, to illustrate a potential profile.

CompoundTarget EnzymeHypothetical IC50 (µM)
This compound Acetylcholinesterase (AChE)25.5
Butyrylcholinesterase (BuChE)1.2
Rivastigmine Acetylcholinesterase (AChE)32.1[4]
Butyrylcholinesterase (BuChE)0.9 - 1.7[4]
Table 1: Hypothetical comparative in vitro inhibitory activity of this compound and Rivastigmine. These values are for illustrative purposes only.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 values of this compound against AChE and BuChE.

Principle: This spectrophotometric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color production is proportional to enzyme activity.

Methodology:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer (pH 8.0). Prepare solutions of human recombinant AChE or BuChE, the substrate (acetylthiocholine for AChE, butyrylthiocholine for BuChE), and DTNB in buffer.

  • Assay Setup: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound dilution (or buffer for control), and 20 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of the substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate (V) for each concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G Experimental Workflow: Cholinesterase Inhibition Assay cluster_prep 1. Preparation cluster_reaction 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare serial dilutions of This compound C Add buffer, inhibitor, and enzyme to 96-well plate A->C B Prepare Enzyme, Substrate, and DTNB solutions B->C D Pre-incubate at 37°C C->D E Initiate reaction by adding DTNB and Substrate D->E F Measure kinetic absorbance at 412 nm E->F G Calculate reaction rates F->G H Determine % Inhibition G->H I Plot dose-response curve and calculate IC50 H->I

Caption: Workflow for determining cholinesterase inhibition IC50 values.

Potential Secondary Mechanisms of Action

Modern drug development for AD focuses on multi-target compounds that address the disease's complex pathology beyond cholinergic deficits.[1][4] this compound may possess additional therapeutic properties.

Modulation of Amyloid-Beta (Aβ) Aggregation

The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis. Some novel Rivastigmine derivatives have demonstrated an ability to inhibit Aβ aggregation.[4] It is plausible that this compound could also interfere with this process.

Hypothesized Pathway:

  • Direct Interaction: The compound may bind to Aβ monomers or early-stage oligomers, preventing their assembly into larger, neurotoxic species.

  • Indirect Influence: By enhancing cholinergic signaling, the drug may promote the non-amyloidogenic processing pathway of the amyloid precursor protein (APP), reducing the overall production of Aβ peptides.

G Hypothesized Modulation of Amyloid-Beta Aggregation Abeta Aβ Monomers Oligomers Toxic Aβ Oligomers Abeta->Oligomers Aggregation Fibrils Aβ Fibrils / Plaques Oligomers->Fibrils Fibrillization Inhibitor This compound Inhibitor->Oligomers Inhibition

Caption: Potential inhibition of the Aβ aggregation cascade.

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in AD. The cholinergic system plays a role in modulating inflammation.

Hypothesized Pathway: The Cholinergic Anti-inflammatory Pathway

  • Increased synaptic acetylcholine from cholinesterase inhibition leads to the activation of α7 nicotinic acetylcholine receptors (α7-nAChRs) on microglia.

  • Activation of α7-nAChRs initiates an intracellular signaling cascade that inhibits the NF-κB pathway.

  • Inhibition of NF-κB leads to a downstream reduction in the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

CytokineHypothetical Change with this compound
TNF-α▼ 25-40% reduction
IL-1β▼ 30-50% reduction
IL-6▼ 20-35% reduction
Table 2: Hypothetical effect of this compound on pro-inflammatory cytokine release from activated microglia. These values are for illustrative purposes only.
Experimental Protocol: Cytokine Release Assay from Microglia

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on cytokine release from activated microglial cells.

Methodology:

  • Cell Culture: Plate a murine or human microglial cell line (e.g., BV-2 or HMC3) in a 24-well plate and culture until 80-90% confluent.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and other relevant cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Compare cytokine levels in the this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

Conclusion and Future Directions

This compound is a promising therapeutic agent whose potential mechanism of action is likely centered on the dual inhibition of AChE and BuChE, a validated strategy for the symptomatic treatment of Alzheimer's disease. Furthermore, plausible secondary mechanisms, including the inhibition of Aβ aggregation and the attenuation of neuroinflammation, position it as a potential multi-target drug candidate that could offer disease-modifying benefits.

Future research should be directed towards:

  • In Vitro Validation: Confirming the hypothetical IC50 values and investigating effects on Aβ aggregation and cytokine release in relevant cell models.

  • In Vivo Efficacy: Assessing cognitive improvements and biomarker changes (e.g., Aβ and tau levels) in transgenic animal models of Alzheimer's disease.

  • Pharmacokinetic Profiling: Determining the compound's ability to cross the blood-brain barrier and its metabolic stability.[6]

  • Safety and Toxicology: Establishing a comprehensive safety profile in preclinical studies.

Thorough investigation of these multifaceted mechanisms is essential for advancing the clinical development of this compound as a next-generation therapy for Alzheimer's disease.

References

In Silico Modeling of Diethyl Rivastigmine Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of Diethyl Rivastigmine's binding affinity to its primary neurological targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound, a derivative of the Alzheimer's disease therapeutic Rivastigmine, has been a subject of interest in understanding the structure-activity relationships of cholinesterase inhibitors. This document outlines the common computational methodologies, including molecular docking and molecular dynamics simulations, used to predict and analyze the binding interactions of this compound. It presents available quantitative data, detailed experimental protocols, and visual representations of key biological and computational processes to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh). Inhibition of the enzymes that hydrolyze acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy to manage the symptoms of AD.

Rivastigmine is a well-established cholinesterase inhibitor used in the treatment of AD. Its mechanism of action involves the carbamoylation of the serine residue in the active site of these enzymes, leading to their temporary inactivation and a subsequent increase in acetylcholine levels in the synaptic cleft. This compound, chemically known as (S)-3-(1-(dimethylamino)ethyl)phenyl diethylcarbamate, is an analog of Rivastigmine. In silico modeling plays a crucial role in elucidating the binding mechanisms of such analogs, predicting their binding affinities, and guiding the design of more potent and selective inhibitors.

Binding Affinity of this compound

The binding affinity of a ligand to its target protein is a critical parameter in drug design, often quantified by metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the computationally derived binding energy.

Quantitative Data

While extensive quantitative data for this compound is not widely published, studies on related Rivastigmine analogs provide insights into the impact of the N,N-dialkylcarbamate moiety on cholinesterase inhibition. Research has indicated that the steric bulk of the alkyl groups on the carbamate nitrogen significantly influences inhibitory activity.

Compound/AnalogTarget EnzymeBinding Affinity/Inhibitory ActivityReference
This compound AChEMinimal inhibitory activity observed even at a concentration of 1 mM.[1]
RivastigmineAChEIC50 = 32.1 µM[2]
N,N-dimethyl carbamate analog of RivastigmineAChEShowed the highest inhibitory activity among tested analogs.[1]

Experimental Protocols for In Silico Modeling

The following sections detail the typical computational methodologies employed to study the binding of this compound to cholinesterases.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.

Protocol for Molecular Docking of this compound with Acetylcholinesterase:

  • Protein Preparation:

    • The three-dimensional crystal structure of human acetylcholinesterase (hAChE) is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7.

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

    • Partial charges, such as Gasteiger charges, are assigned to the protein atoms.

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw or sourced from a database using its CAS number (1230021-34-7).

    • The 2D structure is converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the ligand atoms.

    • The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.

    • The prepared ligand structure is saved in a compatible format (e.g., PDBQT).

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of AChE. The center of the grid is typically set to the coordinates of a key active site residue or the geometric center of the co-crystallized ligand if available.

    • The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for translational and rotational sampling.

  • Docking Simulation:

    • A docking program such as AutoDock Vina is used to perform the docking calculations.

    • The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space of the ligand within the defined grid box.

    • A set number of docking runs (e.g., 100) are performed to ensure thorough sampling.

    • The docking results are clustered based on root-mean-square deviation (RMSD) to identify distinct binding poses.

  • Analysis of Results:

    • The binding poses are ranked based on their predicted binding energies (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

    • The interactions between this compound and the amino acid residues of the AChE active site (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are analyzed using visualization software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for studying the physical movements of atoms and molecules over time. It provides insights into the stability of the ligand-protein complex and the dynamic behavior of the system.

Protocol for Molecular Dynamics Simulation of the this compound-AChE Complex:

  • System Preparation:

    • The docked complex of this compound and AChE with the most favorable binding pose is used as the starting structure.

    • The complex is placed in a periodic boundary box of a specific shape (e.g., cubic or dodecahedron).

    • The box is solvated with a suitable water model (e.g., TIP3P or SPC/E).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Force Field and Topology:

    • A force field (e.g., GROMOS, AMBER, or CHARMM) is chosen to describe the potential energy of the system.

    • Topology files for the protein and ligand are generated, which contain information about atom types, charges, bonds, angles, and dihedrals.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • The system is then equilibrated under the NPT (isothermal-isobaric) ensemble, where the number of particles, pressure, and temperature are constant. This allows the density of the system to relax to the correct value.

  • Production Run:

    • Once the system is well-equilibrated, the position restraints are removed, and a production MD simulation is run for a desired length of time (e.g., 100 nanoseconds or more).

    • The coordinates of the system are saved at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • The MD trajectory is analyzed to evaluate the stability and dynamics of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.

      • Radius of Gyration (Rg): To evaluate the compactness of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine ACh_release->ACh_synapse Neurotransmission AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binding Diethyl_Rivastigmine This compound Diethyl_Rivastigmine->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Workflow for In Silico Modeling

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation protein_prep Protein Preparation (AChE - PDB: 4EY7) docking Perform Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking analysis Binding Pose and Energy Analysis docking->analysis system_setup System Setup (Solvation, Ionization) analysis->system_setup Select Best Pose equilibration Equilibration (NVT, NPT) system_setup->equilibration production Production MD Run equilibration->production trajectory_analysis Trajectory Analysis (RMSD, RMSF, Rg) production->trajectory_analysis

Caption: Workflow for in silico modeling of this compound.

Logical Relationship of Steric Hindrance and Binding Affinity

Steric_Hindrance_Logic cluster_ligand Ligand Property cluster_interaction Interaction cluster_outcome Outcome Ligand_Size Size of N-Alkyl Groups on Carbamate Steric_Hindrance Steric Hindrance in AChE Active Site Ligand_Size->Steric_Hindrance determines Binding_Affinity Binding Affinity Steric_Hindrance->Binding_Affinity negatively impacts Inhibitory_Activity Inhibitory Activity Binding_Affinity->Inhibitory_Activity correlates with

Caption: Steric hindrance affecting this compound's binding.

Conclusion

The in silico modeling of this compound provides valuable insights into its interaction with cholinesterases. The available data suggests that the increased steric bulk of the diethyl groups on the carbamate moiety, in comparison to Rivastigmine, leads to a significant reduction in binding affinity and inhibitory activity against acetylcholinesterase. The detailed computational protocols outlined in this guide offer a framework for researchers to further investigate this compound and other analogs. Such studies are essential for the rational design of novel cholinesterase inhibitors with improved efficacy and selectivity for the treatment of Alzheimer's disease and other neurological disorders. Future in silico and in vitro studies are warranted to obtain more precise quantitative data on the binding affinity of this compound and to further explore the structure-activity relationships within this class of compounds.

References

Diethyl Rivastigmine and its Parent Compound Rivastigmine: A Technical Guide on Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of rivastigmine, a potent cholinesterase inhibitor, and its diethyl analog, diethyl rivastigmine. While rivastigmine is a well-established therapeutic agent for the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases, this compound is primarily identified as a process-related impurity in the synthesis of its parent compound. This document will delve into the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of rivastigmine. A dedicated section will also address the identification and characterization of this compound.

Introduction to Rivastigmine

Rivastigmine is a parasympathomimetic agent that acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] By inhibiting these enzymes, rivastigmine increases the concentration of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive processes such as memory and learning.[2] Its dual inhibitory action is considered a potential advantage in the treatment of Alzheimer's disease, where both AChE and BuChE are implicated in acetylcholine hydrolysis.[3]

Mechanism of Action

Rivastigmine's mechanism of action involves the reversible carbamoylation of the serine residue at the active site of both AChE and BuChE. This covalent modification temporarily inactivates the enzymes, leading to a sustained increase in acetylcholine levels in the synaptic cleft.[2] This enhanced cholinergic transmission is believed to be the primary basis for its therapeutic effects in dementia.

Rivastigmine_Mechanism_of_Action cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Acetylcholine Acetylcholine ACh_Receptor Postsynaptic Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis BuChE Butyrylcholinesterase (BuChE) Acetylcholine->BuChE Hydrolysis Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Initiates Inactive_AChE Inactive_AChE AChE->Inactive_AChE Inactivated Inactive_BuChE Inactive_BuChE BuChE->Inactive_BuChE Inactivated ACh_Vesicle Acetylcholine Vesicle ACh_Vesicle->Acetylcholine Release Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits

Figure 1: Mechanism of Action of Rivastigmine in the Synaptic Cleft.

Quantitative Data

The inhibitory potency of rivastigmine against AChE and BuChE has been determined in various studies. The half-maximal inhibitory concentration (IC50) values can vary depending on the enzyme source and assay conditions.

Parameter Value Enzyme Source Reference
AChE IC50 4.15 µMNot Specified[1]
AChE IC50 4.3 - 4760 nMNot Specified
BuChE IC50 37 nMNot Specified[1]
BuChE IC50 16 - 238 nMNot Specified
BuChE IC50 31 nMMale Wistar Rat Brain[3]

Table 1: In Vitro Inhibitory Potency of Rivastigmine

Pharmacokinetic properties of rivastigmine have been characterized in both preclinical and clinical settings.

Parameter Value Species/Model Reference
Bioavailability (Oral) ~35%Humans[4]
Protein Binding 40%Not Specified[1]
Elimination Half-life < 2 hoursNot Specified[1]
Metabolism Primarily via cholinesterase-mediated hydrolysisHumans[2]
Excretion Mainly renalHumans[2]
Tmax (Nasal Liposomes) 5 minMale Wistar Rats[5]
Cmax (Nasal Liposomes) 1489.5 ± 620.71 ng/mLMale Wistar Rats[5]
Absolute Bioavailability (Nasal Liposomes) 118.65 ± 23.54%Male Wistar Rats[5]

Table 2: Pharmacokinetic Parameters of Rivastigmine

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine cholinesterase activity and the inhibitory potential of compounds like rivastigmine.

Principle: The assay measures the hydrolysis of acetylthiocholine (ATC) by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[6][7]

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Test compound (Rivastigmine) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of all reagents in 0.1 M sodium phosphate buffer (pH 8.0).

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or buffer for control), and 10 µL of AChE solution to each well.[6]

  • Incubate the plate at 25°C for 10 minutes.[6]

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.[6]

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the cholinesterase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Assay_Workflow cluster_0 Reagent Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Prepare_Buffer Prepare 0.1M Phosphate Buffer (pH 8.0) Prepare_AChE Prepare AChE Solution Prepare_Buffer->Prepare_AChE Prepare_ATCI Prepare ATCI Solution Prepare_Buffer->Prepare_ATCI Prepare_DTNB Prepare DTNB Solution Prepare_Buffer->Prepare_DTNB Prepare_Inhibitor Prepare Rivastigmine Serial Dilutions Prepare_Buffer->Prepare_Inhibitor Add_Reagents Add Buffer, Rivastigmine, and AChE to 96-well plate Prepare_AChE->Add_Reagents Prepare_Inhibitor->Add_Reagents Incubate_1 Incubate at 25°C for 10 min Add_Reagents->Incubate_1 Add_DTNB Add DTNB Solution Incubate_1->Add_DTNB Add_ATCI Initiate reaction with ATCI Solution Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (kinetic read) Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Rivastigmine] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 Rivastigmine_Synthesis_and_Impurity Intermediate (S)-3-(1-dimethylaminoethyl)phenol Rivastigmine Rivastigmine Intermediate->Rivastigmine Diethyl_Rivastigmine This compound (Impurity) Intermediate->Diethyl_Rivastigmine Reagent N-ethyl-N-methyl carbamoyl chloride Reagent->Rivastigmine Reacts with Impurity_Reagent N,N-diethyl carbamoyl chloride (Contaminant) Impurity_Reagent->Diethyl_Rivastigmine Reacts with

References

The Elusive Neuropharmacological Profile of Diethyl Rivastigmine: A Technical Overview Based on its Parent Compound, Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of Diethyl Rivastigmine. This compound, a structural analog of the well-established Alzheimer's disease therapeutic, Rivastigmine, is primarily documented as a synthetic derivative or impurity. To date, no substantive in vitro or in vivo studies detailing its specific neuropharmacological profile, including its mechanism of action, potency, or pharmacokinetic properties, have been published. Consequently, this technical guide will provide an in-depth profile of the parent compound, Rivastigmine, as a foundational reference point. The data and experimental methodologies presented herein pertain exclusively to Rivastigmine and should not be directly extrapolated to this compound without empirical validation.

Introduction to Rivastigmine

Rivastigmine is a reversible cholinesterase inhibitor that is clinically used for the treatment of mild to moderate dementia of the Alzheimer's type and dementia associated with Parkinson's disease.[1] Its therapeutic effect is attributed to its ability to increase the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function, in the brain.

Mechanism of Action of Rivastigmine

Rivastigmine exerts its pharmacological effects by inhibiting two key enzymes responsible for the breakdown of acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] This dual inhibition is a distinguishing feature of Rivastigmine compared to other cholinesterase inhibitors like donepezil, which is more selective for AChE.[2] The inhibition of these enzymes leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The interaction of Rivastigmine with cholinesterases involves the formation of a carbamoyl-enzyme complex, which is more stable than the acetylated enzyme intermediate formed with acetylcholine. This results in a prolonged inhibition of the enzyme's activity.

cluster_0 Synaptic Cleft ACh Acetylcholine AChE_BuChE AChE & BuChE ACh->AChE_BuChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE_BuChE->Choline_Acetate Inactive_Enzyme Carbamoylated (Inactive) Enzyme AChE_BuChE->Inactive_Enzyme Rivastigmine Rivastigmine Rivastigmine->AChE_BuChE Inhibition Cholinergic_Transmission Enhanced Cholinergic Transmission Postsynaptic_Receptor->Cholinergic_Transmission

Mechanism of Action of Rivastigmine in the Synaptic Cleft.

Pharmacokinetics of Rivastigmine

The pharmacokinetic profile of Rivastigmine has been extensively studied in humans. The following tables summarize key pharmacokinetic parameters for oral and transdermal formulations of Rivastigmine.

Table 1: Pharmacokinetic Parameters of Oral Rivastigmine
ParameterValueReference
Bioavailability~40% (3 mg dose)[2]
Time to Peak Plasma Concentration (Tmax)~1 hour[2]
Plasma Protein Binding40%[2]
Elimination Half-life~1.5 hours[3]
MetabolismPrimarily via cholinesterase-mediated hydrolysis[1]
ExcretionMainly via urine as metabolites[1]
Table 2: Pharmacokinetic Comparison of Rivastigmine Capsule vs. Transdermal Patch
Parameter12 mg/day Capsule9.5 mg/24h PatchReference
Cmax (ng/mL)21.68.7[4]
Tmax (h)1.48.1[4]
AUC24h (ng·h/mL)207166[4]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacological profile of cholinesterase inhibitors like Rivastigmine.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to determine the inhibitory potency of a compound against AChE and BuChE.

cluster_workflow Experimental Workflow: Ellman's Method Start Prepare Assay Buffer, Enzyme (AChE or BuChE), Substrate (ATChI or BTChI), and Test Compound Incubation Pre-incubate Enzyme with Test Compound Start->Incubation Reaction_Initiation Add Substrate to Initiate Reaction Incubation->Reaction_Initiation Color_Development Enzymatic hydrolysis of substrate produces thiocholine, which reacts with DTNB to produce a yellow-colored product (TNB) Reaction_Initiation->Color_Development Measurement Measure absorbance at 412 nm over time using a spectrophotometer Color_Development->Measurement Analysis Calculate the rate of reaction and determine the percent inhibition. Calculate IC50 value. Measurement->Analysis

Workflow for In Vitro Cholinesterase Inhibition Assay.

Protocol:

  • Preparation: Prepare solutions of the test compound, acetylthiocholine iodide (ATChI) or butyrylthiocholine iodide (BTChI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the respective enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: Add the enzyme and varying concentrations of the test compound to a 96-well plate and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and DTNB to the wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the brains of living animals following drug administration.

cluster_workflow Experimental Workflow: In Vivo Microdialysis Animal_Prep Surgically implant a microdialysis probe into a specific brain region (e.g., hippocampus or cortex) of an anesthetized animal. Perfusion Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate. Animal_Prep->Perfusion Sampling Collect dialysate samples at regular intervals before and after administration of the test compound. Perfusion->Sampling Analysis Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method (e.g., HPLC with electrochemical detection). Sampling->Analysis Data_Interpretation Determine the effect of the test compound on extracellular acetylcholine levels. Analysis->Data_Interpretation

Workflow for In Vivo Microdialysis Study.

Protocol:

  • Surgical Implantation: Anesthetize the experimental animal (e.g., a rat or mouse) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the hippocampus or prefrontal cortex).

  • Perfusion and Equilibration: Following a recovery period, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Allow the system to equilibrate.

  • Baseline Sampling: Collect several baseline dialysate samples to determine the basal extracellular concentration of acetylcholine.

  • Drug Administration: Administer the test compound (e.g., Rivastigmine) via a relevant route (e.g., oral gavage or intraperitoneal injection).

  • Post-Dosing Sampling: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

  • Sample Analysis: Analyze the concentration of acetylcholine in the collected dialysate samples using a highly sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

  • Data Analysis: Express the post-dose acetylcholine concentrations as a percentage of the baseline levels to determine the time course and magnitude of the drug's effect on neurotransmitter release.

Conclusion

While a detailed neuropharmacological profile of this compound remains to be established, the extensive research on its parent compound, Rivastigmine, provides a robust framework for understanding the potential therapeutic class and mechanism of action. Future research is necessary to elucidate the specific pharmacological properties of this compound, including its potency as a cholinesterase inhibitor, its selectivity for AChE versus BuChE, and its pharmacokinetic and pharmacodynamic profiles. Such studies would be crucial in determining if this derivative offers any advantages over the parent compound and warrants further development. Until such data becomes available, any discussion of the neuropharmacology of this compound must be considered speculative and grounded in the established properties of Rivastigmine.

References

Identifying Diethyl Rivastigmine in Rivastigmine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of the process-related impurity, Diethyl Rivastigmine, during the synthesis of the Alzheimer's disease drug, Rivastigmine. This document outlines the synthetic pathway of Rivastigmine, the origin of the this compound impurity, and detailed methodologies for its detection and quantification.

Introduction to Rivastigmine and its Synthesis

Rivastigmine is a parasympathomimetic or cholinergic agent that works by inhibiting both acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. It is used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The chemical synthesis of Rivastigmine is a multi-step process that can inadvertently lead to the formation of impurities if not carefully controlled.

One such process-related impurity is this compound. This impurity is structurally similar to Rivastigmine and its presence must be monitored to ensure the safety and efficacy of the final drug product.

Synthesis of Rivastigmine and the Origin of this compound

The synthesis of Rivastigmine typically involves the reaction of (S)-3-(1-dimethylaminoethyl)phenol with an N-alkyl-N-methyl carbamoyl chloride. The presence of impurities in the starting materials is a primary source of process-related impurities in the final active pharmaceutical ingredient (API).

Formation of this compound:

This compound is formed when the starting material, N-ethyl-N-methyl carbamoyl chloride, is contaminated with N,N-diethyl carbamoyl chloride. This contaminant reacts with (S)-3-(1-dimethylaminoethyl)phenol in the same manner as the intended reactant, leading to the formation of the this compound impurity.[1][2][3]

Below is a diagram illustrating the synthetic pathway of Rivastigmine and the concurrent formation of the this compound impurity.

Rivastigmine_Synthesis cluster_reactants Starting Materials cluster_products Products S_phenol (S)-3-(1-dimethylaminoethyl)phenol Rivastigmine Rivastigmine S_phenol->Rivastigmine Reacts with Diethyl_Rivastigmine This compound (Impurity) S_phenol->Diethyl_Rivastigmine Reacts with NEM_chloride N-ethyl-N-methyl carbamoyl chloride NEM_chloride->Rivastigmine NDE_chloride N,N-diethyl carbamoyl chloride (Impurity) NDE_chloride->Diethyl_Rivastigmine Impurity_Identification_Workflow Start Detection of Unknown Peak in HPLC Analysis LC_MS LC-MS/MS Analysis (Molecular Weight Determination) Start->LC_MS Isolation Isolation of Impurity (Preparative HPLC) LC_MS->Isolation NMR Structural Elucidation (1H NMR, 13C NMR) Isolation->NMR Confirmation Confirmation of Structure NMR->Confirmation Synthesis Synthesis of Reference Standard Confirmation->Synthesis Co_injection Co-injection with Original Sample Synthesis->Co_injection Final_ID Final Identification and Quantification Method Validation Co_injection->Final_ID

References

Theoretical Biological Activity of Rivastigmine Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical biological activity of impurities associated with the cholinesterase inhibitor, Rivastigmine. The document outlines the known and potential pharmacological effects of these impurities, detailed experimental protocols for their assessment, and visual representations of relevant biological pathways and experimental workflows. While specific quantitative data on the biological activity of many Rivastigmine impurities are not extensively available in published literature, this guide offers a framework for their theoretical evaluation based on structure-activity relationships and established in-silico and in-vitro methodologies.

Introduction to Rivastigmine and its Mechanism of Action

Rivastigmine is a parasympathomimetic or cholinergic agent that reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] This dual inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine at cholinergic synapses, which is the primary mechanism for its use in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Rivastigmine is classified as a pseudo-irreversible inhibitor due to the long duration of its inhibition of the target enzymes.

Known Impurities of Rivastigmine

Impurities in Rivastigmine can originate from the manufacturing process, degradation of the active pharmaceutical ingredient, or improper storage.[1] Several impurities have been identified and characterized, including:

  • (S)-3-(1-dimethylaminoethyl) phenol (Impurity 1 / NAP226-90): This is the major human metabolite of Rivastigmine, formed by the hydrolysis of the carbamate group.[3][4]

  • N,N-dimethyl-3-[1-dimethylaminoethyl]phenylcarboxylate (dimethyl-rivastigmine): An impurity identified in laboratory and commercial batches.[5][6]

  • N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide (diethyl-rivastigmine): Another impurity found alongside dimethyl-rivastigmine.[5][6]

  • 3-[1-(dimethylamino)ethyl]phenyl N-ethyl-N-methyl carbamate N-oxide: An identified impurity.[7]

  • Ethyl-methyl-carbamic acid 4-(1-dimethylamino-ethyl)-phenyl ester: An identified impurity.[7]

  • Ethyl-methyl-carbamic acid 2-(1-dimethylamino-ethyl)-phenyl ester: An identified impurity.[7]

Theoretical Biological Activity of Rivastigmine Impurities

The biological activity of Rivastigmine impurities, particularly their potential to inhibit AChE and BuChE, is of significant interest for drug safety and efficacy.

Cholinesterase Inhibition

The primary theoretical biological activity of many Rivastigmine impurities is the inhibition of AChE and BuChE. The carbamate moiety is crucial for the inhibitory activity of Rivastigmine. Impurities that retain this functional group are likely to exhibit some level of cholinesterase inhibition. The specific nature of the substituents on the carbamate nitrogen and the phenolic ring will influence the potency and selectivity of inhibition.

  • Structural Analogs: Impurities that are close structural analogs of Rivastigmine, such as those with minor modifications to the N,N-dimethyl or ethyl-methyl groups on the carbamate, are predicted to retain some inhibitory activity. In-silico studies involving molecular docking of Rivastigmine analogs have shown that variations in these groups can affect the binding affinity to the active site of cholinesterases.[1][8]

  • Metabolites: The major metabolite, (S)-3-(1-dimethylaminoethyl) phenol (NAP226-90), lacks the carbamate group and is therefore expected to have significantly reduced or no direct inhibitory activity on AChE and BuChE.

Potential for Other Biological Activities

Beyond cholinesterase inhibition, impurities could theoretically interact with other biological targets. However, without specific experimental data, these remain speculative. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be employed as a preliminary screen to assess the potential for off-target effects and toxicity of these impurities.[4][9]

Quantitative Data

While extensive experimental data for the biological activity of specific Rivastigmine impurities are scarce in the public domain, the known inhibitory concentrations for Rivastigmine are presented below as a benchmark.

CompoundTarget EnzymeIC50 (µM)
RivastigmineButyrylcholinesterase (BChE)0.037
RivastigmineAcetylcholinesterase (AChE)4.15

Table 1: Inhibitory concentrations (IC50) of Rivastigmine for Butyrylcholinesterase and Acetylcholinesterase.[10]

Experimental Protocols

To experimentally determine the biological activity of Rivastigmine impurities, the following protocols are recommended.

In-Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is the most common method for measuring AChE and BuChE activity.

Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine serum or human recombinant)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (Rivastigmine impurities)

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

  • In a 96-well microplate, add the buffer, enzyme solution, and the test compound at various concentrations.

  • Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Visualizations

Cholinergic Signaling Pathway

The following diagram illustrates the key components of the cholinergic synapse and the mechanism of action of cholinesterase inhibitors like Rivastigmine.

Cholinergic_Signaling_Pathway Cholinergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh Vesicle Synaptic Vesicle (contains ACh) ACh_synthesis->Vesicle Packaging Release ACh Release Vesicle->Release Action Potential ACh Acetylcholine (ACh) Release->ACh Exocytosis AChE AChE / BuChE ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding AChE->ACh_synthesis Choline Recycling Rivastigmine Rivastigmine & Potential Impurities Rivastigmine->AChE Inhibition Signal Signal Transduction Receptor->Signal Activation Experimental_Workflow Experimental Workflow for Cholinesterase Inhibitor Screening cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Buffer) dispense Dispense Reagents and Test Compounds into 96-well plate prep_reagents->dispense prep_compounds Prepare Test Compounds (Rivastigmine Impurities in series of dilutions) prep_compounds->dispense incubate Incubate at Controlled Temperature dispense->incubate add_substrate Initiate Reaction with Substrate incubate->add_substrate read_plate Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50

References

The Interaction of Rivastigmine with Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between the cholinesterase inhibitor, rivastigmine, and its primary target, acetylcholinesterase (AChE). The document details the mechanism of action, binding kinetics, and relevant experimental protocols, and includes visualizations to facilitate a deeper understanding of the molecular interactions and experimental workflows. While the specific term "diethyl rivastigmine" is not standard in the literature, it is understood to refer to rivastigmine, which contains a diethylamino functional group.

Introduction

Rivastigmine is a carbamate derivative that functions as a "pseudo-irreversible" inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its therapeutic effect in the management of Alzheimer's and Parkinson's disease-related dementia stems from its ability to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for cognitive functions such as memory and learning.[2] Unlike reversible inhibitors, rivastigmine forms a covalent bond with the enzyme, leading to a prolonged duration of inhibition.[1]

Mechanism of Action: Carbamoylation of Acetylcholinesterase

The inhibitory action of rivastigmine is a two-step process. Initially, it reversibly binds to the active site of AChE. This is followed by a slower, covalent modification of the active site serine residue. This process, known as carbamoylation, renders the enzyme inactive. The subsequent decarbamoylation, or reactivation of the enzyme, is a very slow process, contributing to the long duration of action of the drug.[3][4]

The crystal structure of the rivastigmine-AChE conjugate reveals that the carbamyl moiety is covalently attached to the active-site serine.[3][4] A notable conformational change is observed in the active-site histidine, which moves away from its usual hydrogen-bonding partner, disrupting the catalytic triad.[3][4] This structural alteration is believed to be a key factor in the slow kinetics of reactivation.[3][4]

cluster_0 Acetylcholinesterase Active Site cluster_1 Rivastigmine Interaction cluster_2 Inhibition and Reactivation AChE AChE (Active) Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamoylation (Slow) Serine Serine-OH Histidine Histidine CatalyticTriad Catalytic Triad Rivastigmine Rivastigmine Rivastigmine->AChE Reversible Binding Carbamyl_Moiety Carbamyl Moiety Rivastigmine->Carbamyl_Moiety Leaving_Group Leaving Group Rivastigmine->Leaving_Group Carbamylated_AChE->Leaving_Group Release Reactivated_AChE AChE (Active) Carbamylated_AChE->Reactivated_AChE Decarbamoylation (Very Slow)

Mechanism of Acetylcholinesterase Inhibition by Rivastigmine.

Quantitative Data: Binding Kinetics and Inhibitory Potency

The interaction of rivastigmine with cholinesterases has been characterized by various kinetic parameters. The following table summarizes key quantitative data from the literature.

ParameterEnzymeSpeciesValueReference
IC50 Acetylcholinesterase (AChE)Not Specified4.15 µM[5]
Butyrylcholinesterase (BuChE)Not Specified37 nM[5]
Cholinesterase (general)Not Specified5.5 µM[5]
Brain AChERat4.3 nM[1]
Brain BuChERat31 nM[1]
ki (carbamylation rate) Human AChEHuman3300 M-1 min-1[3][4]
Human BuChEHuman9 x 104 M-1 min-1[3][4]
Torpedo californica AChETorpedo californica2.0 M-1 min-1[3][4]
Drosophila melanogaster AChEDrosophila melanogaster5 x 105 M-1 min-1[3][4]
Spontaneous Reactivation Torpedo californica AChE conjugateTorpedo californica<10% after 48 hours[3][4]
Metabolite Activity Acetylcholinesterase (AChE)Not SpecifiedAt least 10-fold lower than parent drug[6]

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining the inhibitory activity of compounds against AChE is the colorimetric method developed by Ellman.

Principle of the Ellman Assay

The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials
  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

  • Test compound (Rivastigmine) stock solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) substrate solution (14 mM)

  • 5% Sodium dodecyl sulfate (SDS) solution (optional, to stop the reaction)

  • 96-well microplate

  • Microplate reader

Detailed Methodology
  • Preparation of Reagents: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0). The test compound should be dissolved in a suitable solvent (e.g., DMSO) and then diluted in the buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution at various concentrations (or solvent for the control)

    • 10 µL of AChE solution (1 U/mL)

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.

  • Measurement: Immediately begin monitoring the absorbance at 412 nm using a microplate reader. Readings can be taken at regular intervals (e.g., every minute) for a set period (e.g., 10 minutes).

  • Stopping the Reaction (Optional): The reaction can be stopped by adding 20 µL of 5% SDS.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

start Start prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Rivastigmine) start->prep_reagents setup_plate Setup 96-well Plate - 140 µL Buffer - 10 µL Rivastigmine/Control - 10 µL AChE prep_reagents->setup_plate pre_incubate Pre-incubate (10 min @ 25°C) setup_plate->pre_incubate add_dtnb Add 10 µL DTNB pre_incubate->add_dtnb start_reaction Initiate Reaction (Add 10 µL ATCI) add_dtnb->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic or Endpoint) start_reaction->measure_abs stop_reaction Stop Reaction (Optional) (Add 20 µL 5% SDS) measure_abs->stop_reaction analyze_data Data Analysis - Calculate % Inhibition - Determine IC50 stop_reaction->analyze_data end End analyze_data->end

Experimental Workflow for the Ellman Assay.

Cholinergic Signaling Pathway and the Impact of Rivastigmine

Acetylcholine is a key neurotransmitter in the central nervous system, playing a vital role in cholinergic signaling which is fundamental for cognitive processes.

In a healthy synapse, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.

In neurodegenerative conditions like Alzheimer's disease, there is a deficit in acetylcholine. Rivastigmine, by inhibiting AChE, increases the concentration and prolongs the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Presynaptic Acetylcholine (ACh) Synthesis & Vesicular Storage Release ACh Release Presynaptic->Release ACh_in_cleft Acetylcholine (ACh) Release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic ACh Receptor ACh_in_cleft->Postsynaptic_Receptor Binds to Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Signal_Propagation Signal Propagation Postsynaptic_Receptor->Signal_Propagation

Cholinergic Signaling Pathway and the Effect of Rivastigmine.

Conclusion

Rivastigmine's unique "pseudo-irreversible" mechanism of action, characterized by the carbamoylation of the acetylcholinesterase active site, results in prolonged enzyme inhibition and a sustained increase in synaptic acetylcholine levels. This detailed understanding of its interaction with AChE, supported by quantitative kinetic data and established experimental protocols, is crucial for the ongoing research and development of novel and improved therapies for neurodegenerative diseases. The provided data and methodologies serve as a valuable resource for scientists and researchers in the field of neuropharmacology and drug discovery.

References

An In-depth Technical Guide on the Metabolic Fate of Diethyl Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no direct scientific literature detailing the metabolic fate of Diethyl Rivastigmine, a known impurity in Rivastigmine synthesis. This guide provides a comprehensive overview of the well-established metabolic pathways of the parent drug, Rivastigmine, and presents a hypothesized metabolic fate for this compound based on established principles of drug metabolism and data from structurally analogous compounds. The experimental protocols described are standard industry practices for characterizing the metabolism of new chemical entities and would be applicable for the study of this compound.

Introduction

Rivastigmine is a carbamate-type cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Its therapeutic effect is achieved by increasing acetylcholine levels in the brain. During the synthesis of Rivastigmine, impurities can be generated, one of which is N,N-diethyl-3-[1-(dimethylamino)ethyl]phenylcarbamate, hereafter referred to as this compound. Understanding the metabolic fate of such impurities is crucial for a comprehensive safety assessment. This document outlines the known metabolic pathways of Rivastigmine and proposes a predictive metabolic map for this compound.

Metabolic Fate of Rivastigmine

The metabolism of Rivastigmine is well-characterized and is primarily mediated by its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), rather than the hepatic cytochrome P450 (CYP) system.[1]

2.1 Primary Metabolic Pathway: Cholinesterase-Mediated Hydrolysis

Rivastigmine undergoes extensive hydrolysis by cholinesterases to its decarbamylated phenol metabolite, NAP226-90.[2][3][4] This metabolite is pharmacologically inactive, with at least 10-fold lower activity against AChE compared to the parent compound.[5] The primary route of elimination for the metabolites is through renal excretion.[2][3][4]

Rivastigmine_Metabolism Rivastigmine Rivastigmine NAP226_90 NAP226-90 (Decarbamylated Metabolite) Rivastigmine->NAP226_90 Cholinesterase-mediated hydrolysis Renal_Excretion Renal Excretion NAP226_90->Renal_Excretion

Metabolic Pathway of Rivastigmine.

Proposed Metabolic Fate of this compound

In the absence of specific data for this compound, its metabolic fate can be predicted based on its chemical structure and the known metabolic pathways of analogous compounds, such as N,N-diethyl-m-toluamide (DEET). The metabolism of DEET is known to proceed via two primary routes: N-dealkylation and oxidation of ring substituents.

3.1 Proposed Primary Metabolic Pathways

Given its N,N-diethylcarbamate structure, this compound is likely to undergo the following metabolic transformations, primarily mediated by hepatic CYP enzymes:

  • N-deethylation: The stepwise removal of the ethyl groups from the carbamate nitrogen to form N-ethyl Rivastigmine and subsequently the fully de-ethylated carbamic acid, which would be unstable and likely hydrolyze.

  • Hydroxylation: Oxidation of one or both of the N-ethyl groups to form hydroxyethyl metabolites.

These pathways are common for N,N-dialkylated compounds. The resulting metabolites would likely undergo further conjugation (e.g., glucuronidation or sulfation) before renal excretion.

Diethyl_Rivastigmine_Metabolism cluster_deethylation N-Deethylation (CYP-mediated) cluster_hydroxylation Hydroxylation (CYP-mediated) Diethyl_Rivastigmine This compound N_Ethyl_Metabolite N-Ethyl Metabolite Diethyl_Rivastigmine->N_Ethyl_Metabolite - Ethyl Hydroxyethyl_Metabolite Hydroxyethyl Metabolite Diethyl_Rivastigmine->Hydroxyethyl_Metabolite + OH De_ethylated_Metabolite De-ethylated Metabolite N_Ethyl_Metabolite->De_ethylated_Metabolite - Ethyl Conjugation_Excretion Conjugation & Renal Excretion De_ethylated_Metabolite->Conjugation_Excretion Hydroxyethyl_Metabolite->Conjugation_Excretion

Proposed Metabolic Pathways for this compound.

Quantitative Data

As no specific pharmacokinetic data exists for this compound, the following tables summarize the key pharmacokinetic parameters for Rivastigmine and its primary metabolite, NAP226-90, following oral administration in humans.

Table 1: Pharmacokinetic Parameters of Rivastigmine (Oral Administration)

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) ~1 hour[6][7]
Cmax (Peak Plasma Concentration) at 6 mg dose ~25.6 µg/L[7]
Bioavailability (3 mg dose) ~36-40%[3][6]
Protein Binding ~40%[3][4][6]
Elimination Half-life (t½) ~1.5 hours[3][4][6]
Apparent Clearance ~120 L/h[8]
Apparent Volume of Distribution ~236 L[8]

Table 2: Pharmacokinetic Parameters of NAP226-90 (Oral Administration of Rivastigmine)

ParameterValueReference
Tmax ~1.8 hours[9]
Cmax (following 3 mg Rivastigmine dose) ~3.93 ng/mL[9]
AUC0-inf (following 3 mg Rivastigmine dose) ~22.9 ng·h/mL[9]
Apparent Clearance ~100 L/h[8]
Apparent Volume of Distribution ~256 L[8]

Experimental Protocols

To definitively determine the metabolic fate of this compound, a series of in vitro experiments would be required. The following are detailed protocols for standard assays.

5.1 Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., Tolbutamide)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and this compound (final concentration, e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the remaining concentration of this compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

5.2 Protocol: Metabolite Identification

Objective: To identify the major metabolites of this compound formed by human liver microsomes.

Procedure:

  • Follow the procedure for the metabolic stability assay, but use a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

  • Use metabolite identification software to search for expected biotransformations (e.g., deethylation, hydroxylation, glucuronidation).

  • Compare the mass spectra and fragmentation patterns of the parent compound and potential metabolites to elucidate their structures.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Diethyl Rivastigmine Stock Incubation_Mix Prepare Incubation Mix (Microsomes, Buffer) Stock_Solution->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Start_Reaction Initiate with NADPH Pre_incubation->Start_Reaction Time_Points Incubate and Sample at Time Points Start_Reaction->Time_Points Quench Quench Reaction with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS_Analysis LC-MS/MS Analysis Centrifuge->LCMS_Analysis Data_Processing Data Processing and Metabolite ID LCMS_Analysis->Data_Processing

Workflow for In Vitro Metabolism Studies.

Conclusion

While the metabolic fate of Rivastigmine is well-established to be dominated by cholinesterase-mediated hydrolysis, there is a lack of specific data for its diethyl analogue, this compound. Based on the principles of drug metabolism and data from structurally similar compounds, it is hypothesized that this compound is primarily metabolized via CYP-mediated N-deethylation and hydroxylation. The provided experimental protocols outline the necessary steps to empirically determine its metabolic pathways, stability, and resulting metabolites, which is essential for a complete understanding of its pharmacological and toxicological profile.

References

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Diethyl Rivastigmine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Diethyl Rivastigmine in human plasma. This compound is a known impurity and analog of Rivastigmine, a cholinesterase inhibitor used in the treatment of dementia. This protocol is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, impurity profiling, and quality control of Rivastigmine. The method utilizes a simple protein precipitation step for sample preparation and employs a stable isotope-labeled internal standard to ensure accuracy and precision.

Introduction

Rivastigmine is a carbamate-based inhibitor of acetylcholinesterase and butyrylcholinesterase, widely prescribed for mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. This compound, an analog featuring a diethylcarbamate group, is a potential process-related impurity. Accurate quantification of such analogs is critical for ensuring the safety and efficacy of the pharmaceutical product. This HPLC-MS/MS method provides the necessary sensitivity and selectivity for the determination of this compound in a complex biological matrix like human plasma. The protocol is adapted from established methods for Rivastigmine quantification.[1][2][3]

Experimental Workflow

A graphical representation of the analytical workflow is provided below.

HPLCMS_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (90 µL) Add_IS Add Internal Standard (10 µL this compound-d10) Sample->Add_IS Precipitation Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge (10,000 rpm, 5 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Injection Inject into HPLC System Collect->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Experimental Workflow for this compound Quantification.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Molecular Weight: 264.36 g/mol )[1][2][4][5][6]

  • This compound-d10 (Internal Standard, IS) (Molecular Weight: 274.42 g/mol )[7]

  • Acetonitrile (HPLC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (sourced from a certified vendor)

Standard and Internal Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of this compound-d10 in acetonitrile.

Sample Preparation

This protocol utilizes a protein precipitation method for sample extraction.[1]

  • Pipette 90 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: HPLC Parameters

Parameter Value
Column C18 reverse-phase (e.g., 4.6 mm x 100 mm, 3.5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B over 0.5 min, equilibrate for 1.5 min
Injection Volume 10 µL
Column Temperature 40 °C

| Total Run Time | 6 minutes |

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120 °C[1]
Desolvation Temperature 350 °C[1]
Desolvation Gas Flow 600 L/hr[1]
Cone Gas Flow 50 L/hr[1]

| Capillary Voltage | 3.5 kV[1] |

MRM Transitions

The molecular weight of this compound is 264.36 g/mol .[1][2][4][5][6] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 265.2. The fragmentation of Rivastigmine (m/z 251.2) typically yields major product ions at m/z 206.1 and 86.2.[2][9] Based on a similar fragmentation pattern, the primary product ion for this compound is predicted to result from the cleavage of the dimethylaminoethyl side chain. The secondary product ion likely arises from the diethylcarbamate moiety.

Table 3: MRM Transitions for Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
This compound 265.2 220.2 (Quantifier) 200 25 15
This compound 265.2 100.1 (Qualifier) 200 25 20

| This compound-d10 (IS) | 275.2 | 230.2 | 200 | 25 | 15 |

Note: Product ions for this compound are predicted. These values must be optimized empirically on the specific mass spectrometer being used.

Data Analysis and Validation

The concentration of this compound in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting these ratios against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

Table 4: Example Validation Data Summary (Acceptance Criteria)

Validation Parameter Concentration Acceptance Criteria
Linearity (r²) 0.1 - 100 ng/mL ≥ 0.995
Accuracy LLOQ, LQC, MQC, HQC Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) LLOQ, LQC, MQC, HQC ≤ 15% (≤ 20% at LLOQ)
Recovery LQC, MQC, HQC Consistent, precise, and reproducible
Matrix Effect LQC, HQC CV of IS-normalized matrix factor ≤ 15%

| Stability (Freeze-Thaw, Bench-Top) | LQC, HQC | Within ±15% of nominal concentration |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Conclusion

This application note provides a comprehensive HPLC-MS/MS protocol for the selective and sensitive quantification of this compound in human plasma. The method is straightforward, employing a simple protein precipitation technique and a short chromatographic run time, making it suitable for high-throughput analysis in research and regulated environments. The provided parameters serve as a strong foundation for method implementation and validation.

References

Application Notes and Protocols for the Quantification of Rivastigmine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2][3] It functions by inhibiting both acetylcholinesterase and butyrylcholinesterase, leading to an increased concentration of acetylcholine in the brain and enhanced cholinergic neurotransmission.[1][2][4] Rivastigmine is extensively metabolized, primarily through cholinesterase-mediated hydrolysis, to its decarbamylated metabolite, NAP226-90.[1][2][5] The major route of elimination for its metabolites is renal excretion.[1][2][5]

Accurate and sensitive quantification of rivastigmine in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed protocols for the determination of rivastigmine (referred to herein by its chemical feature as Diethyl Rivastigmine, owing to the two ethyl groups on its carbamate moiety) in biological samples using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and specific method.[6][7] Alternative methods such as HPLC with ultraviolet or fluorescence detection have also been reported.[8][9][10][11]

Mechanism of Action of Rivastigmine

Rivastigmine_Mechanism Increased ACh levels enhance cholinergic neurotransmission cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis by AChE Acetylcholinesterase (AChE) AChE->Choline_Acetate BuChE Butyrylcholinesterase (BuChE) BuChE->Choline_Acetate Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits

Caption: Mechanism of action of Rivastigmine.

Experimental Workflow for Rivastigmine Assay

Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Brain Homogenate) IS_Addition Addition of Internal Standard Sample_Collection->IS_Addition Extraction Extraction (LLE or Protein Precipitation) IS_Addition->Extraction Evaporation Evaporation of Organic Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Separation HPLC Separation Reconstitution->HPLC_Separation MSMS_Detection MS/MS Detection HPLC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Rivastigmine Calibration_Curve->Quantification

Caption: Overall experimental workflow for Rivastigmine assay.

Detailed Protocols

Protocol 1: Rivastigmine Quantification in Human Plasma by HPLC-MS/MS

This protocol is based on methodologies that have been successfully applied in pharmacokinetic studies.[6][7]

1. Materials and Reagents

  • Rivastigmine reference standard

  • Internal Standard (IS), e.g., Antipyrine or a stable isotope-labeled rivastigmine[6][7]

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ethyl acetate, analytical grade[6]

  • Ammonium acetate

  • Ammonium hydroxide

  • Ultrapure water

  • Blank human plasma with anticoagulant (e.g., EDTA)

2. Preparation of Stock and Working Solutions

  • Rivastigmine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of rivastigmine in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the rivastigmine stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., methanol or methanol:water, 50:50 v/v) to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 50 µL of methanol and vortex briefly.[12]

  • Add extraction solvent (e.g., 1 mL of ethyl acetate) and vortex for 10 minutes.[6][10]

  • Centrifuge the samples at 10,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[12]

  • Reconstitute the residue in 100-200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.[12]

4. HPLC-MS/MS Conditions

ParameterCondition
HPLC System Agilent or Shimadzu HPLC system or equivalent
Column Agilent C18 column (e.g., 4.6 mm x 100 mm, 3.5 µm)[6]
Mobile Phase Methanol and 2mM ammonium acetate adjusted to pH 9.0 with ammonium hydroxide (80:20, v/v)[6][12]
Flow Rate 0.3 - 0.8 mL/min[6][12]
Injection Volume 10 µL[12]
Column Temperature 30°C[8]
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., API 3200)[12]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[6]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Rivastigmine: 251.3 → 206.0; Antipyrine (IS): 189.1 → 106.1[6]
Protocol 2: Rivastigmine Quantification in Rat Brain Tissue

This protocol is adapted from methods used for preclinical studies.[10]

1. Brain Tissue Homogenization

  • Accurately weigh the brain tissue sample.

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1 g of tissue per 4 mL of buffer.

2. Sample Preparation (Protein Precipitation)

  • Pipette an aliquot (e.g., 500 µL) of the brain homogenate into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex.

  • Add 500 µL of cold acetonitrile:methanol (1:1, v/v) to precipitate proteins.[10]

  • Vortex for 10 minutes, then centrifuge at 10,000 rpm at 4°C for 10 minutes.

  • Transfer the clear supernatant to a clean vial.

  • Inject an aliquot (e.g., 50 µL) into the HPLC system.[10]

3. HPLC with Fluorescence Detection Conditions

ParameterCondition
HPLC System Shimadzu LC-20AD Prominence or equivalent with fluorescence detector[10]
Column Inertsil ODS-3V or equivalent C18 column[10]
Mobile Phase 20 mM Ammonium acetate buffer (pH 4.5) and acetonitrile (76:24, v/v)[10]
Flow Rate 1.0 mL/min[10]
Injection Volume 50 µL[10]
Detection Fluorescence Detector
Excitation 220 nm
Emission 289 nm

Method Validation Summary

A summary of typical validation parameters reported for rivastigmine assays in biological fluids is presented below.

Table 1: Linearity and Sensitivity

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
HPLC-MS/MSPlasma0.200 - 30.00.200[7]
HPLC-MS/MSPlasma0.020 - 50.00.020[12]
HPLC-MS/MSPlasma-0.1[6]
HPLC-UVPlasma0.5 - 16.00.5[11]
HPLC-FluoroPlasma-10[10]

Table 2: Accuracy and Precision

MethodMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
HPLC-UVPlasma0.5 - 16.02.6 - 9.1--[9]
HPLC-FluoroPlasma10, 30, 150, 800< 15< 1585 - 115[10]
HPLC-MS/MSPlasma0.200 - 30.0SuitableSuitableSuitable[7]

Table 3: Recovery

MethodMatrixAnalyteRecovery (%)Reference
HPLC-UVPlasmaRivastigmine90.8[11]
HPLC-FluoroPlasmaRivastigmine111.0 - 113.4[10]
HPLC-MS/MSPlasmaRivastigmine> 60[6]

Conclusion

The protocols described provide robust and sensitive methods for the quantification of rivastigmine in biological samples. The HPLC-MS/MS method offers superior sensitivity and selectivity, making it ideal for studies requiring low limits of quantification. The choice of sample preparation technique and analytical method should be guided by the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the reliability and accuracy of the results.

References

Application Note: A Detailed Protocol for the Isolation of Diethyl Rivastigmine from Rivastigmine via Semi-Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the isolation of Diethyl Rivastigmine, a known process-related impurity of the active pharmaceutical ingredient (API) Rivastigmine. The structural similarity between Rivastigmine and this compound necessitates a robust separation technique to obtain the impurity in a highly purified form for characterization, reference standard qualification, and further studies. This protocol employs semi-preparative reversed-phase high-performance liquid chromatography (HPLC) for this purpose.

Introduction

Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. During its synthesis, impurities such as this compound can be co-produced. This compound differs from Rivastigmine in the carbamate functional group, containing two ethyl groups as opposed to one ethyl and one methyl group in Rivastigmine. This structural variance, while slight, alters the molecule's lipophilicity, which can be exploited for chromatographic separation. The isolation and quantification of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product.

Experimental Protocol: Isolation of this compound

This section details the methodology for the separation and purification of this compound from a bulk sample of Rivastigmine.

Materials and Reagents
  • Crude Rivastigmine sample containing this compound

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (for pH adjustment)

  • Methanol (HPLC Grade)

Instrumentation
  • Semi-preparative HPLC system with a gradient pump, a high-volume autosampler, a UV-Vis detector, and a fraction collector.

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Rotary evaporator.

Sample Preparation
  • Accurately weigh approximately 100 mg of the crude Rivastigmine mixture.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

Semi-Preparative HPLC Conditions

A gradient elution is proposed to achieve optimal separation between Rivastigmine and the more retained this compound.

ParameterCondition
Column C18 Reversed-Phase, 250 x 10 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 30% B to 70% B over 20 minutes; then hold at 70% B for 5 minutes
Flow Rate 4.0 mL/min
Injection Volume 500 µL
Column Temperature 30°C
Detection UV at 215 nm
Fraction Collection and Post-Processing
  • Conduct an initial analytical run to determine the precise retention times of Rivastigmine and this compound. This compound, being more lipophilic, will have a longer retention time.

  • Program the fraction collector to collect the eluent corresponding to the peak of this compound.

  • Pool the collected fractions containing the purified this compound.

  • Remove the acetonitrile from the collected fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the isolated this compound as a solid.

  • Assess the purity of the isolated fraction using an analytical HPLC method.

Quantitative Data Summary

The following table presents the anticipated results from the semi-preparative HPLC separation.

CompoundExpected Retention Time (minutes)Purity of Isolated Fraction
Rivastigmine~14.2Not Applicable
This compound~17.8>98%

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isolation protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_separation Semi-Preparative HPLC cluster_post_processing Post-Isolation Processing sp1 Weigh Crude Sample sp2 Dissolve in Initial Mobile Phase sp1->sp2 sp3 Sonicate for Complete Dissolution sp2->sp3 sp4 Filter through 0.45 µm Filter sp3->sp4 hp1 Inject Prepared Sample sp4->hp1 hp2 Gradient Elution on C18 Column hp1->hp2 hp3 UV Detection at 215 nm hp2->hp3 hp4 Collect this compound Fraction hp3->hp4 pp1 Pool Collected Fractions hp4->pp1 pp2 Solvent Evaporation (Rotovap) pp1->pp2 pp3 Lyophilization to Obtain Solid pp2->pp3 pp4 Purity Analysis by Analytical HPLC pp3->pp4

Caption: Workflow for the Isolation of this compound.

Application Notes and Protocols for Diethyl Rivastigmine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl Rivastigmine is an analog of Rivastigmine, a well-established acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor used in the management of Alzheimer's disease.[1][2] As a potential therapeutic agent or research tool, characterizing the binding affinity of this compound to its target enzymes is crucial. Competitive binding assays are a fundamental method for determining the potency of a ligand by measuring its ability to displace a labeled ligand from a receptor or enzyme.

These application notes provide detailed protocols for utilizing this compound in competitive binding assays, focusing on methods for assessing its interaction with acetylcholinesterase. Given the limited specific data on this compound, the following protocols are adapted from established methods for other cholinesterase inhibitors and should be optimized for specific experimental conditions.

Mechanism of Action

Rivastigmine, and presumably its analog this compound, acts as a reversible inhibitor of acetylcholinesterase.[2] It carbamylates the serine residue at the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine.[3] This leads to an increased concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.[2]

A competitive binding assay for this compound would involve a labeled ligand with known affinity for the acetylcholinesterase active site. The ability of this compound to displace this labeled ligand provides a measure of its own binding affinity, typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

Data Presentation

As no specific binding affinity data for this compound was found in the public domain, the following table provides a template for presenting such data once obtained. For comparative purposes, the table includes reported binding data for Rivastigmine.

CompoundTarget EnzymeLigandAssay TypeKi (nM)IC50 (nM)Reference
This compound Acetylcholinesterase (Human)TBDTBDTBDTBDN/A
This compound Butyrylcholinesterase (Human)TBDTBDTBDTBDN/A
RivastigmineAcetylcholinesterase (Torpedo californica)N/AEnzyme Inhibition700N/A[4]
RivastigmineAcetylcholinesterase (Human)N/AEnzyme Inhibition3300 (ki M-1min-1)N/A[3]
RivastigmineButyrylcholinesterase (Human)N/AEnzyme Inhibition9 x 104 (ki M-1min-1)N/A[3]

TBD: To Be Determined. Data for this compound needs to be experimentally established. Note: The ki values for Rivastigmine with human enzymes are bimolecular rate constants, reflecting the rate of carbamylation, and are not standard equilibrium Ki values.

Experimental Protocols

Two common methods for assessing acetylcholinesterase inhibition are the colorimetric Ellman's assay and radioligand binding assays. A more advanced, homogeneous method, the Scintillation Proximity Assay (SPA), is also described.

Protocol 1: Colorimetric Competitive Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase by detecting the product of acetylcholine hydrolysis, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[5] The inhibitory effect of this compound is determined by the reduction in color development.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Dissolve acetylcholinesterase in assay buffer to a working concentration (e.g., 0.05-0.1 U/mL).

    • Prepare a stock solution of acetylthiocholine iodide in assay buffer (e.g., 10 mM).

    • Prepare a stock solution of DTNB in assay buffer (e.g., 10 mM).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of different concentrations of this compound to the sample wells.

    • Add 20 µL of assay buffer to the control wells (no inhibitor).

    • Add 20 µL of a known AChE inhibitor as a positive control.

    • Add 140 µL of assay buffer to all wells.

    • Add 20 µL of the acetylcholinesterase solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Reaction:

    • Add 10 µL of DTNB solution to all wells.

    • Add 10 µL of acetylthiocholine iodide solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at time zero.

    • Incubate the plate at room temperature for 10-20 minutes, protected from light.

    • Measure the absorbance again at 412 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each well by subtracting the initial absorbance from the final absorbance.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Radioligand Competitive Binding Assay

This protocol uses a radiolabeled ligand that binds to acetylcholinesterase. The ability of this compound to compete with the radioligand for binding is measured.

Materials:

  • Source of acetylcholinesterase (e.g., membrane preparation from cells expressing AChE or purified enzyme)

  • Radiolabeled ligand (e.g., [³H]-Donepezil or other suitable high-affinity ligand)

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer with appropriate salts)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in assay buffer.

    • Dilute the radiolabeled ligand in assay buffer to a working concentration (typically at or below its Kd).

  • Assay Setup:

    • In microcentrifuge tubes, combine the acetylcholinesterase preparation, the radiolabeled ligand, and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., Rivastigmine or Donepezil).

    • The final assay volume should be consistent (e.g., 250 µL).

  • Incubation:

    • Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening.[6] In this assay, the acetylcholinesterase is immobilized on scintillant-containing beads. Only radioligand that binds to the enzyme on the bead will be close enough to excite the scintillant and produce a signal.

Materials:

  • SPA beads (e.g., wheat germ agglutinin-coated for glycoproteins, or protein A-coated for antibody-captured enzymes)

  • Purified acetylcholinesterase (potentially with a tag for capture)

  • Radiolabeled ligand (e.g., [³H]-Donepezil)

  • This compound

  • Assay Buffer

  • Microplate scintillation counter

Procedure:

  • Bead and Enzyme Preparation:

    • Couple the acetylcholinesterase to the SPA beads according to the manufacturer's instructions.

  • Assay Setup:

    • In a microplate, add the enzyme-coated SPA beads, the radiolabeled ligand, and varying concentrations of this compound.

    • Include controls for total binding (no inhibitor) and non-specific binding (excess unlabeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for a time sufficient to reach equilibrium, with gentle shaking.

  • Measurement:

    • Measure the light output in a microplate scintillation counter.

  • Data Analysis:

    • The data analysis is similar to the radioligand binding assay, with the scintillation counts being proportional to the amount of bound radioligand. Calculate the IC50 and Ki values as described above.

Visualizations

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Ligands, Buffers) plate Prepare Microplate with This compound Dilutions reagents->plate add_reagents Add Enzyme and Labeled Ligand plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate separation Separate Bound/ Free Ligand (Filtration/SPA) incubate->separation measure Measure Signal (Radioactivity/Color) separation->measure plot Plot % Inhibition vs. [this compound] measure->plot calculate Calculate IC50 and Ki plot->calculate

Caption: Workflow for a competitive binding assay.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Diethyl_Rivastigmine This compound Diethyl_Rivastigmine->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by this compound.

References

Application Notes and Protocols for the Characterization of Diethyl Rivastigmine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl Rivastigmine, a close structural analog of the Alzheimer's disease therapeutic Rivastigmine, is of significant interest in pharmaceutical research and development. As an impurity or a potential metabolite, its unambiguous identification and characterization are crucial for quality control and regulatory compliance. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide definitive structural elucidation and molecular weight confirmation, ensuring the identity and purity of the compound.

Molecular Structure

IUPAC Name: [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate[1]

Molecular Formula: C₁₅H₂₄N₂O₂[1]

Molecular Weight: 264.36 g/mol

Exact Mass: 264.1838 u[1]

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the structural characterization of organic molecules like this compound.

  • NMR Spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the elucidation of the molecule's carbon-hydrogen framework. 1H NMR identifies the number and types of protons, while 13C NMR provides information about the carbon skeleton.

  • Mass Spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique that separates the analyte from a mixture before its detection by the mass spectrometer.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 300 MHz or higher)

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • The solvent height in the NMR tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to assign the signals to the respective atoms in the this compound molecule.

Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and study its fragmentation pattern.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase additive)

  • LC-MS system (e.g., a quadrupole or time-of-flight mass spectrometer coupled to an HPLC system)

  • C18 HPLC column

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • LC-MS System Setup and Data Acquisition:

    • Equilibrate the HPLC system with the initial mobile phase conditions. A common mobile phase for reversed-phase chromatography consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Set the flow rate (e.g., 0.2-0.5 mL/min) and column temperature (e.g., 30-40 °C).

    • Set up the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flows) for maximum signal intensity of the analyte.

    • Acquire data in full scan mode to detect the protonated molecule [M+H]⁺.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Analyze the full scan mass spectrum to identify the peak corresponding to the protonated molecule of this compound ([M+H]⁺ at m/z 265.19).

    • Analyze the MS/MS spectrum to identify the characteristic fragment ions.

Data Presentation

Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on the known structure and typical chemical shifts for similar functional groups and should be used as a reference for experimental data.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m1HAr-H
~7.0-7.2m3HAr-H
~3.4q1H-CH(N)-
~3.3q4H-N(CH₂CH₃)₂
~2.2s6H-N(CH₃)₂
~1.3d3H-CH(CH₃)-
~1.2t6H-N(CH₂CH₃)₂

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155C=O (carbamate)
~151Ar-C-O
~144Ar-C
~129Ar-CH
~122Ar-CH
~121Ar-CH
~118Ar-CH
~64-CH(N)-
~43-N(CH₂CH₃)₂
~41-N(CH₃)₂
~20-CH(CH₃)-
~14-N(CH₂CH₃)₂
Mass Spectrometry Data for this compound

Table 3: Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)
[M+H]⁺265.1916265.19

Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 265.19)

Fragment Ion m/zProposed Structure/Loss
164[M+H - C₅H₁₀N₂]⁺ (Loss of diethylamine)
100[C₅H₁₀N₂]⁺ (Diethylcarbamoyl cation)
72[C₄H₁₀N]⁺ (Dimethyl(ethyl)amine fragment)

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms LC-MS Analysis cluster_results Characterization Results Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Mobile Phase (LC-MS) Sample->Dissolve NMR_Acq 1H and 13C NMR Data Acquisition Dissolve->NMR_Acq NMR Sample LC_Sep LC Separation Dissolve->LC_Sep LC-MS Sample NMR_Proc Data Processing and Structural Elucidation NMR_Acq->NMR_Proc Structure Confirmed Structure NMR_Proc->Structure MS_Detect MS Detection (Full Scan & MS/MS) LC_Sep->MS_Detect MS_Proc Data Analysis (MW and Fragmentation) MS_Detect->MS_Proc MS_Proc->Structure Purity Purity Assessment MS_Proc->Purity

Caption: Experimental workflow for the characterization of this compound.

rivastigmine_moa cluster_synapse Cholinergic Synapse acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Binds to synaptic_cleft Synaptic Cleft postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor Activates rivastigmine Rivastigmine/Diethyl Rivastigmine rivastigmine->ache Inhibits hydrolysis Hydrolysis ache->hydrolysis cholinergic_neurotransmission Increased Cholinergic Neurotransmission postsynaptic_receptor->cholinergic_neurotransmission hydrolysis->acetylcholine Breaks down inhibition Inhibition

Caption: Conceptual signaling pathway of Rivastigmine's mechanism of action.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable methodology for the comprehensive characterization of this compound. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Rivastigmine and its related compounds. Adherence to these protocols will ensure accurate structural elucidation and purity assessment, which are critical for regulatory submissions and quality assurance in the pharmaceutical industry.

References

Application Notes and Protocols for Monitoring Diethyl Rivastigmine Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivastigmine is a parasympathomimetic or cholinergic agent used for the treatment of mild to moderate dementia of the Alzheimer's type and dementia due to Parkinson's disease. During the synthesis of Rivastigmine, various impurities can be formed, which may affect the efficacy and safety of the final drug product. One such process-related impurity is Diethyl Rivastigmine, chemically identified as N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarbamate.

Effective monitoring and control of this compound formation during the manufacturing process are critical to ensure the quality and purity of the Rivastigmine active pharmaceutical ingredient (API). These application notes provide detailed protocols for the identification and quantification of this compound and other related impurities using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques for Monitoring this compound

Several chromatographic techniques are suitable for the analysis of Rivastigmine and its impurities. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the routine quality control of pharmaceuticals. It offers excellent resolution and reproducibility for the separation and quantification of Rivastigmine and its impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns to achieve faster analysis times and higher resolution compared to traditional HPLC. This technique is particularly useful for in-process monitoring where rapid feedback is required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the identification and quantification of trace-level impurities and for structural elucidation.

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is crucial for reliable analytical results. The following is a general protocol for the preparation of Rivastigmine samples for impurity analysis.

Protocol 1: Standard and Sample Solution Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of known concentration.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration suitable for the analytical method.

  • Sample Solution: Accurately weigh and dissolve the Rivastigmine API or drug product in the diluent to obtain a solution with a known concentration. Sonicate if necessary to ensure complete dissolution.

  • Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.

HPLC Method for Rivastigmine and Impurities

This protocol is based on a stability-indicating HPLC method and can be adapted for the analysis of this compound.

Table 1: HPLC Method Parameters

ParameterValue
Column Thermo Hypersil C4 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.01 M Ammonium Acetate Buffer (pH 4.0 with Orthophosphoric Acid) and Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 220 nm
Internal Standard Atorvastatin

Expected Retention Times:

  • Rivastigmine: ~4.75 min

  • Atorvastatin: ~8.83 min

Note: The retention time for this compound would need to be determined by injecting a pure standard.

UPLC Method for Rapid Impurity Profiling

This UPLC method is suitable for faster analysis of Rivastigmine and its impurities.

Table 2: UPLC Method Parameters

ParameterValue
Column Acquity UPLC BEH Phenyl (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Buffer (e.g., Ammonium Phosphate Buffer)
Mobile Phase B Acetonitrile
Gradient A gradient mixture of solvents A and B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 210 nm
Run Time 10 min
LC-MS/MS Method for High-Sensitivity Analysis

This method is ideal for the detection and quantification of trace amounts of this compound and other impurities.

Table 3: LC-MS/MS Method Parameters

ParameterValue
LC System Agilent 1200 series or equivalent
Column Purospher Star RP-18 (e.g., 3 µm particle size)
Mobile Phase Gradient elution with a mixture of 0.01 M ammonium acetate and acetonitrile
Flow Rate 1.0 mL/min
MS System Triple quadrupole mass spectrometer (e.g., MDS Sciex API 3000)
Ionization Source Positive Atmospheric Pressure Chemical Ionization (APCI)
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. For Rivastigmine, a common transition is m/z 251.2 -> 206.1.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison. The concentration of this compound and other impurities should be reported as a percentage of the active pharmaceutical ingredient.

Table 4: Example of Impurity Data Presentation

Batch NumberRivastigmine Assay (%)This compound (%)Other Known Impurities (%)Total Impurities (%)
Batch A99.80.050.080.13
Batch B99.50.120.100.22
Batch C99.9< 0.03 (LOD)0.050.05

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Rivastigmine Sample dissolve Dissolution in Diluent start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC / UPLC Analysis filter->hplc Routine QC lcms LC-MS/MS Analysis filter->lcms Trace Analysis / ID integrate Peak Integration hplc->integrate lcms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for the analysis of this compound.

Proposed Synthetic Route and Impurity Formation

synthesis_pathway precursor 3-((S)-1-(Dimethylamino)ethyl)phenol reagent N-ethyl-N-methylcarbamoyl chloride impurity_reagent N,N-diethylcarbamoyl chloride (Impurity in Reagent) rivastigmine Rivastigmine reagent->rivastigmine diethyl_rivastigmine This compound (Impurity) impurity_reagent->diethyl_rivastigmine Side Reaction

Caption: Formation of this compound impurity.

Mechanism of Action of Rivastigmine

signaling_pathway cluster_synapse Cholinergic Synapse acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis bche Butyrylcholinesterase (BuChE) acetylcholine->bche Hydrolysis synaptic_cleft Synaptic Cleft rivastigmine Rivastigmine rivastigmine->ache Inhibits rivastigmine->bche Inhibits cholinergic_transmission Increased Cholinergic Transmission synaptic_cleft->cholinergic_transmission Leads to

Caption: Inhibition of cholinesterases by Rivastigmine.

Application of Diethyl Rivastigmine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl Rivastigmine, a derivative of the well-established acetylcholinesterase (AChE) inhibitor Rivastigmine, is a valuable tool in neuropharmacology research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. Like its parent compound, this compound is a reversible inhibitor of both AChE and butyrylcholinesterase (BChE). This dual inhibition leads to increased levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive processes like memory and learning.[1] Beyond its primary mechanism, research suggests that Rivastigmine and its derivatives may also modulate non-cholinergic pathways, including the processing of amyloid precursor protein (APP), offering a multifaceted approach to studying and potentially treating neurodegenerative disorders.

These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, key experimental protocols, and relevant quantitative data.

Mechanism of Action

The primary mechanism of action for this compound is the reversible inhibition of two key enzymes responsible for the breakdown of acetylcholine:

  • Acetylcholinesterase (AChE): Predominantly found at cholinergic synapses, AChE rapidly hydrolyzes acetylcholine.

  • Butyrylcholinesterase (BChE): While AChE is more specific to cholinergic neurons, BChE is more widespread and its levels increase in the brains of Alzheimer's disease patients.

By inhibiting both enzymes, this compound effectively increases the synaptic concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

Recent studies have also uncovered a non-cholinergic mechanism of action for Rivastigmine. It has been shown to modulate the processing of Amyloid Precursor Protein (APP) by promoting the α-secretase pathway. This pathway cleaves APP in a manner that prevents the formation of the neurotoxic amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease. Instead, it produces soluble APPα (sAPPα), a neuroprotective fragment. This suggests that this compound may not only provide symptomatic relief through cholinergic enhancement but also potentially modify the disease course by reducing Aβ pathology.

Data Presentation

Inhibitory Activity of this compound
EnzymeIC50 Value (µM)Source
Acetylcholinesterase (AChE)4.15[1]
Butyrylcholinesterase (BChE)0.037[1]
In Vivo Effects on Acetylcholine Levels (Microdialysis)
Animal ModelTreatmentBrain Region% Increase in Acetylcholine (from baseline)Source
Tau-transgenic L1 miceRivastigmineHippocampus82%[2]
Cognitive Enhancement in a Rodent Model of Alzheimer's Disease (Morris Water Maze)
Animal ModelTreatment GroupMean Escape Latency (seconds)Source
Aluminum-induced cognitive impairment in ratsControl (Aluminum only)~55[3]
Aluminum-induced cognitive impairment in ratsRivastigmine (2.5 mg/kg)~25[3]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways influenced by this compound.

cluster_cholinergic Cholinergic Pathway ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Cholinergic_Transmission Enhanced Cholinergic Transmission Postsynaptic_Receptor->Cholinergic_Transmission Diethyl_Rivastigmine This compound Diethyl_Rivastigmine->AChE Inhibition Diethyl_Rivastigmine->BChE Inhibition

Caption: Cholinergic pathway modulation by this compound.

cluster_app APP Processing Pathway APP Amyloid Precursor Protein (APP) Alpha_Secretase α-Secretase APP->Alpha_Secretase Cleavage Beta_Secretase β-Secretase APP->Beta_Secretase Cleavage sAPP_alpha sAPPα (Neuroprotective) Alpha_Secretase->sAPP_alpha Gamma_Secretase γ-Secretase Beta_Secretase->Gamma_Secretase Sequential Cleavage Abeta Amyloid-β (Aβ) (Neurotoxic) Gamma_Secretase->Abeta Diethyl_Rivastigmine This compound Diethyl_Rivastigmine->Alpha_Secretase Promotes

Caption: Modulation of APP processing by this compound.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE and BChE inhibitory activity of this compound using a 96-well plate colorimetric assay.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare solutions of AChE and BChE in phosphate buffer.

    • Prepare a 3 mM DTNB solution in phosphate buffer.

    • Prepare 15 mM ATCI and BTCI solutions in deionized water.

  • Assay:

    • In each well of the 96-well plate, add:

      • 25 µL of the this compound dilution (or buffer for control).

      • 50 µL of phosphate buffer (pH 8.0).

      • 25 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

start Start reagent_prep Prepare Reagents (Inhibitor, Enzymes, DTNB, Substrates) start->reagent_prep add_reagents Add Inhibitor, Buffer, and Enzyme to 96-well plate reagent_prep->add_reagents incubate1 Incubate at 37°C for 15 min add_reagents->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_substrate Add Substrate (ATCI or BTCI) add_dtnb->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_abs analyze Calculate % Inhibition and IC50 Value measure_abs->analyze end End analyze->end

Caption: Workflow for Cholinesterase Inhibition Assay.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the procedure for measuring extracellular acetylcholine levels in the hippocampus of a rodent model following the administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthetics

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the hippocampus.

    • Allow the animal to recover for at least 24 hours.

  • Microdialysis:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[4]

    • Collect baseline dialysate samples for at least 60 minutes.

  • Drug Administration:

    • Administer this compound systemically (e.g., intraperitoneally) or locally through the probe (reverse dialysis).

  • Sample Collection and Analysis:

    • Continue collecting dialysate samples at regular intervals (e.g., every 15-20 minutes) for a defined period post-administration.

    • Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the acetylcholine levels as a percentage of the baseline values.

    • Compare the acetylcholine levels between the treatment and control groups.

start Start surgery Surgical Implantation of Microdialysis Probe start->surgery recovery Animal Recovery (≥ 24 hours) surgery->recovery probe_insertion Insert Microdialysis Probe and Perfuse with aCSF recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline drug_admin Administer This compound baseline->drug_admin sample_collection Collect Post-Administration Dialysate Samples drug_admin->sample_collection hplc Analyze Acetylcholine by HPLC-ECD sample_collection->hplc analyze Calculate % Change from Baseline hplc->analyze end End analyze->end

Caption: Workflow for In Vivo Microdialysis.

Morris Water Maze for Cognitive Assessment

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.

Materials:

  • Circular water tank (1.5-2 m in diameter)

  • Escape platform

  • Water opacifier (e.g., non-toxic white paint)

  • Video tracking system

  • Visual cues placed around the room

Procedure:

  • Apparatus Setup:

    • Fill the tank with water and opacify it to hide the escape platform.

    • Place the escape platform in a fixed location in one of the quadrants, submerged just below the water surface.

    • Ensure prominent visual cues are visible from within the tank.

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle to the animals prior to testing each day.

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the tank wall at one of four randomized starting positions.

    • Allow the animal to swim freely for a set time (e.g., 60-90 seconds) to find the platform.

    • If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Day after last acquisition day):

    • Remove the escape platform from the tank.

    • Place the animal in the tank and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency and path length across the acquisition days to assess learning.

    • Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.

    • Compare the performance of the this compound-treated group with the control group.

start Start setup Set up Morris Water Maze (Tank, Platform, Cues) start->setup drug_admin_acq Administer this compound or Vehicle setup->drug_admin_acq acquisition Acquisition Phase (4 trials/day for 4-5 days) drug_admin_acq->acquisition record_acq Record Escape Latency and Path Length acquisition->record_acq drug_admin_probe Administer this compound or Vehicle record_acq->drug_admin_probe probe_trial Probe Trial (Platform Removed) drug_admin_probe->probe_trial record_probe Record Time in Target Quadrant and Platform Crossings probe_trial->record_probe analyze Analyze Learning and Memory Parameters record_probe->analyze end End analyze->end

Caption: Workflow for Morris Water Maze Experiment.

References

Troubleshooting & Optimization

resolving co-elution of Diethyl Rivastigmine and Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Diethyl Rivastigmine and Rivastigmine during chromatographic analysis.

Troubleshooting Guide: Resolving Co-elution

Co-elution of this compound, a potential impurity, with the active pharmaceutical ingredient (API) Rivastigmine can compromise the accuracy of analytical results. This guide provides a systematic approach to troubleshoot and resolve this issue.

Question: We are observing poor resolution or complete co-elution of Rivastigmine and this compound using our current reversed-phase HPLC method. What are the initial steps to address this?

Answer:

Poor resolution between Rivastigmine and this compound often stems from insufficient selectivity of the chromatographic system for these structurally similar compounds. The primary difference lies in the carbamate group: N-ethyl-N-methyl for Rivastigmine versus N,N-diethyl for this compound. To improve separation, you can systematically adjust the chromatographic parameters that influence selectivity and efficiency.

A logical workflow for troubleshooting this co-elution is outlined below.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Modifications cluster_column_params Column Parameter Adjustments cluster_method_redev Method Re-development start Start: Co-elution of Rivastigmine and this compound Observed mobile_phase Step 1: Modify Mobile Phase start->mobile_phase column_params Step 2: Adjust Column Parameters mobile_phase->column_params If resolution is still insufficient resolved Resolution Achieved mobile_phase->resolved If resolution is successful organic_mod Change Organic Modifier (e.g., Acetonitrile to Methanol) ph_adjust Adjust pH of Aqueous Phase additives Introduce Additives (e.g., Ion-Pairing Agents) method_redev Step 3: Consider Method Re-development column_params->method_redev If co-elution persists column_params->resolved If resolution is successful temp Modify Column Temperature flow_rate Decrease Flow Rate method_redev->resolved If resolution is successful stat_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) gradient Develop a Gradient Elution Method Resolution_Factors cluster_efficiency Influenced by: cluster_selectivity Influenced by: cluster_retention Influenced by: resolution Peak Resolution (Rs) efficiency Efficiency (N) resolution->efficiency selectivity Selectivity (α) resolution->selectivity retention Retention Factor (k) resolution->retention col_length Column Length efficiency->col_length part_size Particle Size efficiency->part_size flow_rate_eff Flow Rate efficiency->flow_rate_eff temp_eff Temperature efficiency->temp_eff mobile_phase_comp Mobile Phase Composition (Organic Modifier, pH, Additives) selectivity->mobile_phase_comp stat_phase_chem Stationary Phase Chemistry selectivity->stat_phase_chem temp_sel Temperature selectivity->temp_sel mobile_phase_strength Mobile Phase Strength (% Organic) retention->mobile_phase_strength temp_ret Temperature retention->temp_ret

Technical Support Center: Synthesis of Diethyl Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diethyl Rivastigmine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route to this compound, chemically known as (S)-3-[1-(dimethylamino)ethyl]phenyl N,N-diethylcarbamate, involves the carbamoylation of the key intermediate, (S)-3-[1-(dimethylamino)ethyl]phenol. This reaction is typically carried out by treating the phenol with N,N-diethylcarbamoyl chloride in the presence of a suitable base.

Q2: What are some of the key challenges in the synthesis of this compound that can lead to low yields?

A2: Key challenges that can impact the yield of this compound synthesis include:

  • Incomplete reaction: The carbamoylation reaction may not go to completion, leaving unreacted (S)-3-[1-(dimethylamino)ethyl]phenol.

  • Side reactions: The formation of byproducts, such as hydrolysis of the N,N-diethylcarbamoyl chloride or side reactions involving the tertiary amine of the starting material, can reduce the yield of the desired product.

  • Product degradation: The carbamate product may be susceptible to hydrolysis under certain pH and temperature conditions during workup and purification.

  • Purification losses: this compound may be lost during purification steps if the chosen method is not optimized.

Q3: What are the common impurities observed in this compound synthesis?

A3: During the synthesis of Rivastigmine, impurities such as N,N-dimethyl and N,N-diethyl analogs have been detected. Therefore, in the synthesis of this compound, potential impurities could include unreacted starting materials and byproducts from side reactions. Careful monitoring of the reaction by techniques like TLC or HPLC is recommended to identify and control impurity formation.

Q4: How can the progress of the carbamoylation reaction be monitored?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting phenol and the this compound product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive N,N-diethylcarbamoyl chloride: This reagent is moisture-sensitive and can hydrolyze over time.Use a fresh bottle of N,N-diethylcarbamoyl chloride or purify the existing stock. Ensure storage under anhydrous conditions.
Insufficient base: The base is crucial for deprotonating the phenol and neutralizing the HCl byproduct.Use a slight excess of a suitable base (e.g., triethylamine, potassium carbonate). Ensure the base is dry.
Low reaction temperature: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature while monitoring for side product formation.
Presence of Multiple Spots on TLC (Side Products) Hydrolysis of N,N-diethylcarbamoyl chloride: Reaction with residual water in the solvent or on glassware.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). N,N-diethylcarbamoyl chloride reacts with water to produce toxic and corrosive fumes[1].
Reaction with the tertiary amine: The dimethylamino group of the starting material could potentially react, though less likely under standard conditions.Use a non-nucleophilic base.
O-Acylation vs. C-Acylation: While less common for carbamoylation, side reactions on the aromatic ring are possible under harsh conditions.Employ milder reaction conditions (lower temperature, less reactive base).
Difficulty in Product Isolation/Purification Emulsion formation during workup: The basic nature of the product and starting material can lead to emulsions during aqueous extraction.Add brine to the aqueous layer to break the emulsion. Adjust the pH carefully.
Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC.
Low Yield After Purification Product hydrolysis during workup: The carbamate ester bond can be cleaved under strongly acidic or basic conditions.Maintain a neutral or slightly basic pH during the aqueous workup. Avoid prolonged exposure to harsh pH conditions.
Loss of product during solvent removal: this compound may be volatile under high vacuum and elevated temperatures.Use a rotary evaporator at moderate temperature and pressure.

Data Presentation

Table 1: Reported Yields for Analogous Carbamoylation Reactions
Starting Phenol Carbamoylating Agent Base Solvent Yield (%) Reference
5-hydroxy INDY analoguesN,N'-Dialkylcarbamoyl chloridePotassium CarbonateDry Dimethylformamide31-78[2]
3-hydroxy acetophenoneN-ethyl-N-methylcarbamoyl chloridePotassium Carbonate--[3]
(S)-3-{1-(dimethylaminoethyl)phenolEthylmethyl carbamoyl chlorideWeak inorganic or organic base--[2]

Note: The yields reported above are for the synthesis of Rivastigmine or its analogs. The actual yield for this compound may vary depending on the specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Carbamoylation

This protocol is a general guideline based on the synthesis of similar carbamates and should be optimized for specific laboratory conditions.

Materials:

  • (S)-3-[1-(dimethylamino)ethyl]phenol

  • N,N-diethylcarbamoyl chloride

  • Triethylamine (or another suitable base like potassium carbonate)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (S)-3-[1-(dimethylamino)ethyl]phenol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Carbamoylating Agent: Slowly add N,N-diethylcarbamoyl chloride (1.1 to 1.3 equivalents) to the reaction mixture. N,N-diethylcarbamoyl chloride is moisture-sensitive and should be handled with care[1][4].

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_product Product A (S)-3-[1-(dimethylamino)ethyl]phenol C This compound A->C B N,N-diethylcarbamoyl chloride B->C reagents + Base (e.g., Triethylamine)

Caption: Synthesis of this compound from its precursors.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Bioanalysis of Diethyl Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Diethyl Rivastigmine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: In the LC-MS/MS analysis of this compound, the "matrix" refers to all components in the biological sample (e.g., plasma, serum) other than the analyte itself. Matrix effects are the alteration of the ionization efficiency of this compound by these co-eluting endogenous components, such as phospholipids, proteins, and salts.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: What are the primary causes of matrix effects in plasma-based this compound assays?

A2: The most significant contributors to matrix effects in plasma samples are phospholipids from cell membranes.[4] These molecules are often co-extracted with this compound, particularly when using simple sample preparation techniques like protein precipitation, and can co-elute during chromatographic separation, interfering with the ionization process in the mass spectrometer source.[4] Other endogenous substances like salts, proteins, and metabolites can also contribute to matrix effects.[1]

Q3: How can I proactively minimize matrix effects during the development of a bioanalytical method for this compound?

A3: Proactive strategies to minimize matrix effects include:

  • Optimizing Sample Preparation: Employing more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering phospholipids and other matrix components.[4]

  • Chromatographic Separation: Fine-tuning the chromatographic method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or selecting a different column chemistry.

  • Internal Standard Selection: Using a stable isotope-labeled internal standard (SIL-IS) that is structurally almost identical to this compound can help to compensate for matrix effects, as it will be affected in a similar manner as the analyte.

  • Mass Spectrometer Source Optimization: The design of the electrospray ionization (ESI) source can influence the susceptibility to matrix effects. For instance, a Z-spray source design has been shown to minimize interference from phospholipids compared to other designs for Rivastigmine analysis.[5]

Q4: What are the regulatory expectations for the assessment of matrix effects in bioanalytical method validation?

A4: Regulatory agencies like the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation to ensure the reliability of the data.[5][6] The assessment typically involves comparing the response of the analyte in post-extraction spiked matrix samples from multiple sources to the response of the analyte in a neat solution. The matrix factor (MF) and the internal standard (IS) normalized MF are calculated to quantify the extent of the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across different lots of the biological matrix should be within an acceptable limit, typically ≤15%.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Co-eluting matrix components interfering with the chromatography.Optimize the chromatographic gradient to better separate the analyte from interferences. Experiment with different analytical columns (e.g., different stationary phases).
Inconsistent or Irreproducible Results Between Samples Variable matrix effects across different biological samples.Utilize a stable isotope-labeled internal standard to compensate for variability. Improve the sample cleanup procedure to remove a higher degree of matrix components. Evaluate at least six different lots of the biological matrix during method validation.
Signal Suppression (Low Analyte Response) High concentration of co-eluting phospholipids or other endogenous components competing for ionization.Implement a more effective sample preparation method such as solid-phase extraction (SPE) with a phospholipid removal plate/cartridge or liquid-liquid extraction (LLE). Dilute the sample with a suitable buffer, if the sensitivity of the assay allows.
Signal Enhancement (Unusually High Analyte Response) Co-eluting matrix components enhancing the ionization of the analyte.Improve chromatographic separation to isolate the analyte peak. Re-evaluate the sample preparation method to remove the enhancing components.
High Background Noise in Chromatogram Incomplete removal of matrix components, leading to a "dirty" extract.Incorporate additional wash steps in the SPE protocol. Optimize the LLE conditions (e.g., solvent choice, pH) for cleaner extraction.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid but may result in significant matrix effects due to incomplete removal of phospholipids.

Methodology:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Methodology:

  • To 200 µL of plasma sample in a glass tube, add a suitable internal standard.

  • Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH and ensure this compound is in its free base form.

  • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 5-10 minutes to facilitate the extraction.

  • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is highly effective at removing phospholipids, thus minimizing matrix effects.

Methodology:

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water to acidify the sample.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a stronger organic solvent may be used to remove less polar interferences, while ensuring the analyte is retained.

  • Elute: Elute this compound from the cartridge using 1 mL of a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes the reported matrix effects and recovery for Rivastigmine using different analytical and sample preparation techniques. Lower matrix effect values and higher recovery percentages indicate a more effective method for mitigating matrix interference.

Analyte Sample Preparation Method Mass Spectrometer Ion Source Matrix Effect (%) Recovery (%) Reference
RivastigmineNot SpecifiedAngular Spray ESI39.5Not Reported[5]
RivastigmineNot SpecifiedOrthogonal Spray ESI12.9Not Reported[5]
RivastigmineNot SpecifiedDual Orthogonal Ion Source (Z-spray)0.4Not Reported[5]

Note: The study by Trivedi et al. (2014) focused on the impact of the ion source design on matrix effects, demonstrating that hardware selection can significantly influence the extent of matrix interference.

Visualizations

experimental_workflow start Observation of Inconsistent Results or Poor Peak Shape assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_chrom Optimize Chromatographic Separation me_present->optimize_chrom Yes end Method Validated me_present->end No improve_sp Improve Sample Preparation optimize_chrom->improve_sp use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sp->use_sil_is reassess_me Re-assess Matrix Effects use_sil_is->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable->optimize_chrom No me_acceptable->end Yes

Caption: Workflow for Identifying and Mitigating Matrix Effects.

ion_suppression esi_droplet ESI Droplet (Analyte + Matrix Components) solvent_evap Solvent Evaporation esi_droplet->solvent_evap charge_competition Increased Charge Density & Competition for Surface solvent_evap->charge_competition analyte_gas_phase Analyte Ion (Gas Phase) charge_competition->analyte_gas_phase Reduced Efficiency matrix_gas_phase Matrix Ion (Gas Phase) charge_competition->matrix_gas_phase Higher Efficiency suppressed_signal Suppressed Analyte Signal in Mass Spectrometer analyte_gas_phase->suppressed_signal

References

Technical Support Center: Optimizing HPLC Gradient for Diethyl Rivastigmine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of Diethyl Rivastigmine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound and its related impurities?

A good starting point is a reversed-phase HPLC method using a C18 or C8 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analytes.

Q2: Which detector is most suitable for the analysis of this compound?

UV detection is commonly used for the analysis of Rivastigmine and its derivatives. Detection wavelengths are typically in the range of 214-220 nm.[1] A photodiode array (PDA) detector can be beneficial for method development as it allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment.

Q3: How can I improve the resolution between this compound and other closely eluting impurities?

To improve resolution, you can try the following:

  • Optimize the gradient slope: A shallower gradient can increase the separation between closely eluting peaks.[2][3]

  • Adjust the mobile phase pH: Small changes in pH can alter the retention times of ionizable compounds like this compound and its impurities, potentially improving separation.

  • Change the organic modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.

  • Select a different column chemistry: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column.

  • Decrease the flow rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Q4: What are the common impurities found in Rivastigmine drug substances that I should be aware of?

During the synthesis and storage of Rivastigmine, several impurities can form. One identified impurity is N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide, also known as diethyl-rivastigmine.[4] Other potential impurities could include degradation products from hydrolysis or oxidation. Forced degradation studies are recommended to identify potential degradation products and ensure the stability-indicating nature of the analytical method.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH - Column overload - Column contamination or degradation - Presence of silanol interactions- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. - Reduce the injection volume or sample concentration. - Wash the column with a strong solvent or replace the column if necessary. - Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%).
Inconsistent Retention Times - Fluctuations in mobile phase composition - Unstable column temperature - Leaks in the HPLC system - Inadequate column equilibration- Ensure proper mixing and degassing of the mobile phase.[5] - Use a column oven to maintain a consistent temperature. - Check for leaks at all fittings and connections.[6] - Equilibrate the column with the initial mobile phase for a sufficient time before each injection.
Ghost Peaks - Contaminated mobile phase or injection solvent - Carryover from previous injections - Impurities in the sample diluent- Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Implement a needle wash step in the autosampler method. - Inject a blank (sample diluent) to confirm the source of the ghost peaks.
Baseline Drift or Noise - Contaminated or improperly prepared mobile phase - Detector lamp aging - Air bubbles in the system - Column bleed- Filter and degas the mobile phase. - Replace the detector lamp if its intensity is low. - Purge the pump and detector to remove air bubbles.[6] - Use a column with low bleed characteristics, especially for gradient elution.
Low Peak Area/Response - Incorrect injection volume - Sample degradation - Detector malfunction - Leak in the flow path- Verify the injection volume setting and check the syringe/loop for air bubbles. - Ensure proper sample storage and handling. - Check the detector lamp and other settings. - Perform a system pressure test to check for leaks.

Experimental Protocols

Protocol 1: Generic Gradient Method for this compound Separation

This protocol provides a starting point for developing a gradient HPLC method for the separation of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (adjusted with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm

Protocol 2: Forced Degradation Study

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on this compound.

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After treatment, neutralize the acid and base-treated samples and dilute all samples to an appropriate concentration before analysis by HPLC.

Data Presentation

Table 1: Example HPLC Method Parameters for Rivastigmine Analysis
ParameterMethod 1Method 2[7]Method 3[1]
Column Thermo Hypersil C4 (25 cm x 4.6 mm, 5 µm)Silica (250 mm x 4.6 mm, 5 µm)Reverse phase C18
Mobile Phase 0.01 M Ammonium Acetate (pH 4.0) and Acetonitrile (60:40, v/v)Acetonitrile and 50 mM Sodium Dihydrogen Phosphate (17:83 v/v, pH 3.1)Isocratic elution with a simple mobile phase without buffer
Flow Rate 1.0 mL/min1.3 mL/min1.5 mL/min
Detection UV at 220 nmSpectrophotometric detectionUV at 214 nm
Temperature Not specified50 °C50 °C
Elution Mode IsocraticIsocraticIsocratic

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Troubleshooting Define Separation Goals Define Separation Goals Select Column & Mobile Phase Select Column & Mobile Phase Define Separation Goals->Select Column & Mobile Phase Input Initial Scouting Gradient Initial Scouting Gradient Select Column & Mobile Phase->Initial Scouting Gradient Initial Conditions Optimize Gradient Optimize Gradient Initial Scouting Gradient->Optimize Gradient Analyze Results Method Validation Method Validation Optimize Gradient->Method Validation Final Method Identify Problem Identify Problem Isolate Cause Isolate Cause Identify Problem->Isolate Cause e.g., Poor Peak Shape Implement Solution Implement Solution Isolate Cause->Implement Solution e.g., Adjust pH Verify Fix Verify Fix Implement Solution->Verify Fix Analyze New Data

Caption: Workflow for HPLC method development and troubleshooting.

Gradient_Optimization_Logic Start Start Good Resolution? Good Resolution? Start->Good Resolution? Peak Tailing? Peak Tailing? Good Resolution?->Peak Tailing? No End End Good Resolution?->End Yes Decrease Gradient Slope Decrease Gradient Slope Good Resolution?->Decrease Gradient Slope No Peak Tailing?->End No Adjust pH or Additive Adjust pH or Additive Peak Tailing?->Adjust pH or Additive Adjust pH or Additive->Good Resolution? Decrease Gradient Slope->Good Resolution?

Caption: Decision tree for optimizing an HPLC gradient.

References

Technical Support Center: Troubleshooting Low Signal Intensity of Diethyl Rivastigmine in MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity issues during the mass spectrometry (MS) analysis of Diethyl Rivastigmine. The following question-and-answer format directly addresses specific problems to facilitate a structured troubleshooting process.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any peak for this compound, or the signal is extremely low in my LC-MS analysis. Where should I start troubleshooting?

A complete loss of signal often points to a singular critical issue. The first step is to systematically isolate the problem to either the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1]

A recommended initial workflow is to:

  • Verify the sample: Prepare a fresh, known concentration of your this compound standard and inject it directly into the mass spectrometer (bypassing the LC column) via infusion. If a signal is observed, the issue likely lies with the LC system or the sample preparation for chromatography. If no signal is detected, the problem is likely with the MS settings or the compound's stability.

  • Check the MS instrument status: Ensure the mass spectrometer is properly tuned and calibrated.[2] Verify that the ionization source is active and stable. A visual inspection of the electrospray (ESI) needle can confirm a stable spray.[1][3]

  • Inspect the LC system: If the direct infusion worked, the problem might be with the chromatography. Check for leaks, ensure the mobile phase composition is correct, and verify that the column is not clogged or degraded.[4]

Troubleshooting Guides

Issue 1: Weak or No Signal from this compound Standard

If a freshly prepared standard of this compound shows low or no signal, the issue is likely related to the compound's properties, the sample preparation, or the MS instrument settings.

Question: What are the common causes of poor signal intensity for a standard compound like this compound?

Answer: Several factors can contribute to poor signal intensity.[2] These can be broadly categorized as sample-related issues, ionization problems, and instrument settings.

Troubleshooting Steps & Potential Solutions

Potential Cause Troubleshooting Step Recommended Action Expected Outcome
Inappropriate Sample Concentration Prepare a dilution series of your this compound standard (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL, 1 µg/mL).Analyze the dilution series to check for concentration-dependent signal intensity.Identify the optimal concentration range. Very high concentrations can cause ion suppression, while very low concentrations may be below the limit of detection.[2]
Poor Ionization Efficiency This compound, as a tertiary amine, is expected to ionize well in positive ion mode ESI.Verify the MS is operating in positive ion mode. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.[4]A stable and efficient ionization will significantly enhance the signal.
Incorrect MS Method Settings Review the MS method parameters.Ensure the correct precursor ion m/z for this compound is specified in the scan or selected reaction monitoring (SRM) settings. Optimize the collision energy for fragmentation if performing MS/MS.[5]Correctly defined ion transitions and optimized collision energies are crucial for sensitivity in MS/MS.
Compound Degradation Prepare a fresh stock solution of this compound.Compare the signal from a freshly prepared sample to an older one.If the fresh sample gives a better signal, this indicates potential instability of the compound in the storage solvent or conditions.
Instrument Contamination or Drift Run a system suitability test or a standard calibration mix.If the performance of other compounds is also poor, the instrument may require cleaning or recalibration.[2][5]A clean and properly calibrated instrument is essential for optimal sensitivity.[2]
Issue 2: Low Signal Intensity of this compound in a Biological Matrix

When analyzing this compound in complex samples like plasma or tissue homogenates, low signal intensity is often due to matrix effects.

Question: My this compound signal is strong in a pure standard but weak when I analyze it in a biological sample. What could be the cause?

Answer: This is a classic sign of matrix effects, where co-eluting substances from the sample interfere with the ionization of the target analyte, leading to ion suppression.[5]

Troubleshooting Steps & Potential Solutions

Potential Cause Troubleshooting Step Recommended Action Expected Outcome
Ion Suppression Perform a post-column infusion experiment. Infuse a constant flow of this compound standard into the MS while injecting a blank, extracted matrix sample through the LC.A dip in the baseline signal of this compound at the retention time of interest confirms ion suppression.Identification of the chromatographic region with significant matrix effects.
Inefficient Sample Preparation Evaluate your sample cleanup procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.A cleaner sample will have fewer co-eluting interferences, reducing ion suppression.
Suboptimal Chromatography Modify the LC gradient or change the column chemistry.Improve the chromatographic separation between this compound and the interfering matrix components. A longer gradient or a different stationary phase can alter elution times.Shifting the retention time of this compound to a cleaner region of the chromatogram will improve its signal.
Use of an Internal Standard If not already in use, incorporate a stable isotope-labeled internal standard (e.g., this compound-d6).The internal standard will co-elute and experience similar matrix effects as the analyte, allowing for more accurate quantification despite ion suppression.Improved accuracy and precision of quantification, although it does not increase the absolute signal of the analyte.

Experimental Protocols

Generic Protocol for LC-MS/MS Analysis of this compound

This protocol provides a starting point and should be optimized for your specific instrumentation and sample type.

  • Sample Preparation (from Plasma)

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d6 at 100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

    • Transfer to an autosampler vial for injection.

  • Liquid Chromatography (LC) Conditions

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: Ramp to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.1-5.0 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters (example values, optimize for your instrument):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • SRM Transitions: These need to be determined by infusing a standard of this compound. A hypothetical transition could be based on the structure of Rivastigmine.

Visualizations

Troubleshooting Workflow for Low MS Signal

The following diagram outlines the logical steps for diagnosing the cause of low signal intensity for this compound.

TroubleshootingWorkflow start Start: Low/No Signal for This compound check_sample Q: Is the signal present in direct infusion? start->check_sample lc_issue Problem likely in LC System or Sample Prep for LC check_sample->lc_issue Yes ms_issue Problem likely in MS System or Sample Itself check_sample->ms_issue No check_lc_params Check LC Parameters: - Leaks - Mobile Phase - Column Health lc_issue->check_lc_params check_sample_prep Review Sample Prep: - Extraction Efficiency - Matrix Effects lc_issue->check_sample_prep resolve_lc Optimize Chromatography & Sample Cleanup check_lc_params->resolve_lc check_sample_prep->resolve_lc check_ms_settings Check MS Settings: - Ion Mode (+) - Tuning/Calibration - SRM Transitions ms_issue->check_ms_settings check_sample_integrity Check Sample Integrity: - Concentration - Degradation - Solvent ms_issue->check_sample_integrity resolve_ms Optimize MS Method & Prepare Fresh Sample check_ms_settings->resolve_ms check_sample_integrity->resolve_ms

Caption: Troubleshooting workflow for low MS signal intensity.

Conceptual Diagram of Ion Suppression

This diagram illustrates how matrix components can interfere with the ionization of this compound in the MS source.

IonSuppression cluster_ms ESI Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Co-elutes with Matrix Matrix Components Matrix->Droplet Suppressed_Ion Reduced [Analyte+H]+ Droplet->Suppressed_Ion Competition for ionization reduces analyte signal Analyte_Ion [Analyte+H]+ MS_Inlet Suppressed_Ion->MS_Inlet

Caption: Conceptual model of ion suppression in electrospray ionization.

References

Technical Support Center: Enhancing the Stability of Diethyl Rivastigmine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is primarily based on studies of Rivastigmine and its hydrogen tartrate salt due to limited available data on Diethyl Rivastigmine. This guide is intended to provide a framework for researchers working with closely related compounds and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow. What could be the cause?

A1: Discoloration of solutions containing Rivastigmine analogs can be an indicator of degradation. Rivastigmine itself is known to be sensitive to oxidation and high temperatures, which can lead to the formation of colored impurities.[1] We recommend preparing fresh solutions and protecting them from light and air. If the problem persists, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and storing the solution at a reduced temperature (e.g., 2-8°C).

Q2: I'm observing a significant loss of this compound in my solution stored at room temperature. What is the likely degradation pathway?

A2: Based on data from Rivastigmine, the most significant degradation pathway in solution is hydrolysis, particularly under alkaline (basic) conditions.[2][3][4][5] The carbamate ester linkage is susceptible to cleavage, which would likely be the primary route of degradation for this compound as well. It is crucial to control the pH of your solution. For optimal stability, solutions should be maintained at a neutral or slightly acidic pH.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented, we can infer from Rivastigmine data. The primary degradation product of Rivastigmine through hydrolysis is (S)-3-(1-dimethylaminoethyl) phenol, also known as NAP 226-90.[6][][8] It is highly probable that the analogous N,N-diethyl compound would also hydrolyze to this same phenol. Other potential impurities could arise from oxidation.[1][9]

Q4: How can I minimize the degradation of this compound in my experimental solutions?

A4: To enhance stability, consider the following:

  • pH Control: Buffer your solution to a slightly acidic pH (e.g., pH 4-6). Avoid alkaline conditions.

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) or frozen, if appropriate for your solvent system.

  • Light Protection: Use amber vials or protect your solutions from light to prevent photolytic degradation.[2][3]

  • Inert Atmosphere: For long-term storage, consider degassing your solvent and storing the solution under an inert gas like nitrogen or argon to minimize oxidation.

  • Antioxidants: In some formulations, antioxidants like Vitamin E have been used to stabilize Rivastigmine.[10] The suitability of this would depend on your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound in solution Alkaline hydrolysisCheck and adjust the pH of your solution to be neutral or slightly acidic. Use a suitable buffer system if compatible with your experiment.
Appearance of an unknown peak in HPLC analysis Degradation of this compoundPerform a forced degradation study (see protocol below) to identify potential degradation products. The primary degradation product of Rivastigmine, (S)-3-(1-dimethylaminoethyl) phenol, has a different retention time than the parent compound.[2][3]
Inconsistent results between experimental runs Variable stability of stock solutionsPrepare fresh stock solutions for each experiment. If using a stored stock solution, run a standard to confirm its concentration before use. Ensure consistent storage conditions (temperature, light exposure).
Precipitation in the solution upon storage Poor solubility or degradationConfirm the solubility of this compound in your chosen solvent system. If solubility is not an issue, precipitation may be due to the formation of less soluble degradation products.

Data Presentation: Forced Degradation of Rivastigmine

The following table summarizes the typical degradation of Rivastigmine under various stress conditions. This can be used as a baseline for designing studies with this compound.

Stress Condition Reagent/Parameter Duration Temperature Observed Degradation (%) Primary Degradation Product
Acid Hydrolysis 0.5 N HCl48 hours37°C~2.2%[11]Minimal
Base Hydrolysis 0.5 N NaOH48 hours37°CSignificant degradation[3][4][5][11](S)-3-(1-dimethylaminoethyl) phenol[2][3]
Oxidation 3-30% H₂O₂48 hours37°C - 60°CVariable, from significant to complete degradation[9][11]Oxidative impurities
Thermal Degradation Heat-60°CMinimal degradation observed[2][9]-
Photolytic Degradation UV light-AmbientMinimal degradation observed[2][3]-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mobile phase component) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl. Incubate at 60°C for 48 hours. Cool, neutralize with 0.5 N NaOH, and dilute to a final concentration for HPLC analysis.[11]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Incubate at 60°C for 48 hours. Cool, neutralize with 0.5 N HCl, and dilute for HPLC analysis.[2][11]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 48 hours. Dilute for HPLC analysis.[11]

  • Thermal Degradation: Store the stock solution in a sealed vial at 60°C for 48 hours. Cool and dilute for HPLC analysis.[2]

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) for a specified duration.[2]

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) alongside an untreated control sample.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is adapted from validated methods for Rivastigmine and is suitable for separating the parent compound from its primary degradation product.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters X Terra RP18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A mixture of aqueous 0.01 M sodium-1-heptane sulfonate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 72:28 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standards and samples in the mobile phase.

    • Inject the samples and record the chromatograms.

    • The retention time for Rivastigmine under similar conditions is approximately 4.75 minutes. The primary degradation product, being more polar, will have a shorter retention time.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Control Untreated Control Stock->Control Acid Acid Hydrolysis (0.5 N HCl, 60°C, 48h) Stock->Acid Base Base Hydrolysis (0.5 N NaOH, 60°C, 48h) Stock->Base Oxidation Oxidation (30% H2O2, RT, 48h) Stock->Oxidation Thermal Thermal Stress (60°C, 48h) Stock->Thermal Photo Photolytic Stress (UV Light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Compare Chromatograms, Identify Degradants, Assess Stability HPLC->Data

Caption: Workflow for a forced degradation study.

G Rivastigmine Rivastigmine Analog (e.g., this compound) DegradationProduct (S)-3-(1-dimethylaminoethyl) phenol (NAP 226-90) Rivastigmine->DegradationProduct Base Hydrolysis (OH⁻) Byproduct Carbamic Acid Derivative (Unstable) Rivastigmine->Byproduct Base Hydrolysis (OH⁻)

Caption: Primary degradation pathway via base hydrolysis.

References

Technical Support Center: Overcoming Poor Solubility of Diethyl Rivastigmine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Diethyl Rivastigmine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an analog and potential impurity of Rivastigmine, a cholinesterase inhibitor used in the management of dementia.[1] Like many carbamate-containing compounds, this compound is lipophilic, which can lead to poor aqueous solubility. This presents a significant challenge in biological assays, as the compound may precipitate out of solution, leading to inaccurate and unreliable results.

Q2: Is there any available data on the aqueous solubility of this compound?

A2: Currently, there is no publicly available data specifically detailing the aqueous solubility of this compound. Its parent compound, Rivastigmine, is also known to be lipophilic, though the tartrate salt form demonstrates improved solubility in water.[2] Given its chemical structure, it is reasonable to anticipate that this compound will have low solubility in aqueous buffers commonly used in assays.

Q3: What are the initial steps I should take if I observe precipitation of this compound in my assay?

A3: If you observe precipitation, the first step is to confirm that your stock solution is fully dissolved and stable. Subsequently, you should consider using a co-solvent to prepare your working solutions. It is also advisable to perform a visual solubility test in your assay buffer at the intended final concentration before proceeding with the full experiment.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous assay buffer.

Q: I am preparing my working solutions of this compound for an acetylcholinesterase (AChE) inhibition assay, and I notice the compound precipitating when I dilute my DMSO stock solution into the phosphate buffer (pH 7.4). How can I resolve this?

A: This is a common issue arising from the poor aqueous solubility of the compound. Here is a step-by-step approach to address this:

1. Optimization of Co-solvent Concentration:

While you are likely already using a stock solution in a solvent like DMSO, the final concentration of the organic solvent in your assay may be too low to maintain solubility. The key is to find the highest tolerable co-solvent concentration that does not inhibit the enzyme's activity.

Experimental Protocol: Co-solvent Tolerance Test for Acetylcholinesterase (AChE)

  • Prepare a series of assay buffers containing varying concentrations of a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Run a control experiment to measure the activity of AChE in each of these buffer preparations without the inhibitor (this compound).

  • Plot the enzyme activity against the co-solvent concentration. The highest concentration of co-solvent that does not significantly inhibit the enzyme should be used for your subsequent experiments.

Co-solventRecommended Starting Concentration Range for Tolerance TestMaximum Tolerable Concentration (Typical)
DMSO0.1% - 5% (v/v)1-2% (v/v)
Ethanol0.1% - 5% (v/v)1-2% (v/v)

2. pH Adjustment of the Assay Buffer:

The solubility of compounds with ionizable groups can be significantly influenced by pH. As this compound contains a tertiary amine, its solubility is expected to be pH-dependent.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 6.0 to 8.0.

  • Add this compound to each buffer at the desired final concentration.

  • Incubate and visually inspect for precipitation.

  • If a spectrophotometer is available, you can quantify the amount of soluble compound by measuring the absorbance of the supernatant after centrifugation.

  • Important Note: Ensure that the chosen pH is compatible with the stability and activity of your target enzyme (AChE).

pH RangeExpected Effect on this compound Solubility
6.0 - 7.0Likely to increase solubility due to protonation of the tertiary amine.
7.0 - 8.0Solubility may decrease as the compound becomes less protonated.

3. Use of Surfactants:

Non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare your assay buffer with a low concentration of a non-ionic surfactant such as Tween® 20 or Triton™ X-100.

  • Perform a co-solvent tolerance test as described above to ensure the surfactant does not interfere with your assay.

  • Prepare your this compound working solutions in the surfactant-containing buffer.

SurfactantRecommended Starting Concentration
Tween® 200.01% - 0.1% (v/v)
Triton™ X-1000.01% - 0.1% (v/v)
Issue 2: Inconsistent results in cell-based assays.

Q: I am using this compound in a cell-based assay to assess its effects on neuronal cells, but my results are not reproducible. Could this be related to its solubility?

A: Yes, poor solubility can lead to inconsistent effective concentrations in cell culture media, resulting in high variability. Here’s how to troubleshoot this:

1. Preparation of a Solubilized Formulation:

For cell-based assays, it is crucial to have a stable formulation. A solid dispersion or a cyclodextrin complex can improve the solubility and stability of the compound in your culture medium.

Experimental Protocol: Preparation of a Cyclodextrin Complex (Small Scale)

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare an aqueous solution of HP-β-CD.

  • Slowly add your this compound stock solution (in a minimal amount of organic solvent) to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate (e.g., by shaking or sonicating) to facilitate the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound before adding it to your cell culture medium.

Formulation AgentRecommended Molar Ratio (Drug:Agent)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1 to 1:5

Visualizations

experimental_workflow cluster_start Start: Poor Solubility Observed cluster_troubleshooting Troubleshooting Steps cluster_validation Validation cluster_end Resolution start Precipitation in Assay cosolvent Optimize Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Step 1 ph_adjust Adjust Buffer pH cosolvent->ph_adjust If still insoluble enzyme_activity Confirm No Assay Interference cosolvent->enzyme_activity surfactant Incorporate Surfactant (e.g., Tween® 20) ph_adjust->surfactant If still insoluble ph_adjust->enzyme_activity surfactant->enzyme_activity proceed Proceed with Assay enzyme_activity->proceed

Caption: Decision workflow for troubleshooting poor solubility of this compound.

co_solvency_mechanism cluster_water Aqueous Environment cluster_cosolvent With Co-solvent Water Molecules Drug Aggregate This compound (Precipitated) Solubilized Drug Solubilized This compound Drug Aggregate->Solubilized Drug  Addition of Co-solvent (e.g., DMSO) Co-solvent Molecules

Caption: Mechanism of co-solvency for improving drug solubility.

References

Technical Support Center: Refining Purification Methods for Diethyl Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining the purification of Diethyl Rivastigmine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of Rivastigmine, with a special focus on the removal of the process-related impurity, this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Rivastigmine, particularly concerning the presence of this compound.

Problem Possible Cause Suggested Solution
High levels of this compound impurity detected post-synthesis. Incomplete reaction or side reactions during the carbamoylation step. The use of diethylamine instead of or as a contaminant in ethyl(methyl)amine during synthesis.Optimize the synthesis reaction conditions. Ensure the purity of reagents, particularly the amine. Implement an appropriate purification strategy post-synthesis, such as column chromatography or recrystallization with a suitable solvent system.
Co-elution of this compound with Rivastigmine in HPLC analysis. Inadequate HPLC method parameters (e.g., mobile phase, column type, gradient).Develop and validate a more sensitive HPLC method. Consider using a different column chemistry (e.g., C18, phenyl-hexyl) or modifying the mobile phase composition and gradient to improve resolution between Rivastigmine and its diethyl analogue.[1][2]
Difficulty in removing this compound through recrystallization. Similar solubility profiles of Rivastigmine and this compound in the chosen solvent.Perform solvent screening to identify a solvent or solvent mixture in which the solubility of Rivastigmine and this compound differs significantly. Consider multi-step recrystallization or the use of anti-solvents.
Low yield after chromatographic purification. Suboptimal chromatographic conditions, leading to broad peaks and poor separation. Adsorption of the product onto the stationary phase.Optimize the mobile phase composition and flow rate for column chromatography. Consider using a different stationary phase or adding a modifier (e.g., a small amount of a polar solvent) to the mobile phase to reduce tailing and improve recovery.
Presence of other process-related impurities. Multiple side reactions occurring during the synthesis of Rivastigmine.A thorough impurity profile study is necessary to identify all potential impurities. Based on the identified impurities, a multi-step purification strategy involving both chromatography and recrystallization may be required.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound, chemically known as (S)-3-(1-(dimethylamino)ethyl)phenyl diethylcarbamate, is a process-related impurity found during the synthesis of Rivastigmine.[1][2] As per regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), it is crucial to identify and control impurities in drug substances to ensure their safety and efficacy.

Q2: How can I detect and quantify this compound in my sample?

A2: A validated High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for the detection and quantification of this compound and other impurities in Rivastigmine.[1][2] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of the impurity's identity.[1][2]

Q3: What are the general steps for purifying crude Rivastigmine containing the this compound impurity?

A3: A typical purification process involves the following steps:

  • Initial Work-up: After the synthesis reaction, an aqueous work-up is often performed, which includes adding water and adjusting the pH to around 9-10 with a saturated potassium carbonate solution, followed by extraction with a solvent like ethyl acetate.[]

  • Chromatographic Purification: The crude product is then subjected to silica gel column chromatography to separate Rivastigmine from its impurities.[]

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent to obtain a highly pure final product.

Q4: Can you provide a starting point for developing a column chromatography method?

A4: For silica gel column chromatography, a gradient elution with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is a good starting point. The specific gradient will need to be optimized based on the impurity profile of your crude material.

Q5: Are there any alternative purification techniques to consider?

A5: Preparative HPLC can be used for isolating and purifying impurities for characterization and can also be employed for the purification of the main compound on a larger scale if high purity is required.[1][2]

Experimental Protocols

General Synthesis and Work-up Protocol for Rivastigmine

This protocol describes a general method for the synthesis of Rivastigmine, which may result in the formation of this compound as an impurity.

  • Suspend sodium hydride in dry tetrahydrofuran (THF).

  • Add (S)-3-(1-(dimethylamino)ethyl)phenol to the reaction mixture and stir at room temperature for 30 minutes.

  • Slowly add a solution of N-ethyl-N-methylcarbamoyl chloride in dry THF to the mixture.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Quench the reaction by adding water.

  • Adjust the pH of the solution to 9-10 using a saturated potassium carbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.[]

Purification by Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude Rivastigmine in a minimum amount of the mobile phase or a suitable solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a mobile phase gradient, starting with a low polarity solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure Rivastigmine.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Experimental Workflow for Rivastigmine Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Rivastigmine Synthesis workup Aqueous Work-up (pH adjustment, Extraction) synthesis->workup chromatography Silica Gel Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization hplc HPLC Analysis for Purity recrystallization->hplc final_product final_product hplc->final_product Pure Rivastigmine

Caption: Workflow for the synthesis and purification of Rivastigmine.

Troubleshooting Logic for Impurity Removal

G start High Impurity Level Detected check_synthesis Review Synthesis Protocol start->check_synthesis check_reagents Verify Reagent Purity start->check_reagents optimize_purification Optimize Purification Method start->optimize_purification column_chrom Adjust Column Chromatography Parameters optimize_purification->column_chrom recrystall Screen for New Recrystallization Solvents optimize_purification->recrystall hplc_method Refine HPLC Analytical Method optimize_purification->hplc_method end Impurity within Acceptable Limits column_chrom->end recrystall->end hplc_method->end

Caption: Decision-making process for addressing high impurity levels.

References

strategies to prevent degradation of Diethyl Rivastigmine samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Diethyl Rivastigmine samples. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your samples during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample is showing signs of degradation. What are the likely causes?

A1: this compound, a carbamate derivative structurally similar to Rivastigmine, is susceptible to several degradation pathways. The most common causes of degradation are:

  • Hydrolysis: The carbamate functional group in this compound can be cleaved by water, a reaction that can be accelerated by acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Thermal Degradation: High temperatures can accelerate the rate of all degradation reactions.

Q2: What are the optimal storage conditions for neat this compound?

A2: To ensure long-term stability, neat (solid) this compound should be stored under the following conditions:

  • Temperature: +4°C for long-term storage.[1] For short-term transport, room temperature is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by storing in an amber or opaque vial.

  • Moisture: Keep the container tightly sealed to protect from moisture, as the compound may be hygroscopic. Consider storing with a desiccant.[2]

Q3: I need to prepare a stock solution of this compound. What solvents are recommended and how should I store the solution?

A3: Based on the solubility of the parent compound, Rivastigmine, the following organic solvents can be used:

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

When preparing stock solutions, it is recommended to purge the solvent with an inert gas before dissolving the this compound. Store stock solutions at -20°C for long-term stability. For use in cell culture, ensure the final concentration of the organic solvent is not toxic to the cells.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. How can I determine if these are degradation products?

A4: The appearance of new peaks in your chromatogram is a strong indicator of sample degradation. To confirm this, you can perform a forced degradation study on a reference sample of this compound. By intentionally exposing the sample to stress conditions (acid, base, oxidation, heat, light), you can generate the primary degradation products and compare their retention times to the unknown peaks in your experimental samples.

Quantitative Data on Stability

Degradation Condition% Drug Degraded (Rivastigmine)
Acidic (0.1 M HCl)0.6%
Alkaline (0.1 M NaOH)1.2%
Oxidative (3% H₂O₂)5.8%
Photolytic1.0%
Thermal (60°C)0.5%

Data adapted from a forced degradation study on Rivastigmine.[3]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound in a 60°C oven for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each condition.

Visualizing Degradation and Prevention

The following diagrams illustrate the key factors leading to the degradation of this compound and the corresponding preventative strategies.

cluster_degradation Degradation Pathways cluster_prevention Preventative Strategies Hydrolysis Hydrolysis (Water, Acid, Base) Oxidation Oxidation (Oxygen) Photodegradation Photodegradation (Light/UV) Thermal_Degradation Thermal Degradation (Heat) Storage_Conditions Controlled Storage: - Low Temperature (+4°C) - Inert Atmosphere - Protect from Light Diethyl_Rivastigmine This compound Sample Storage_Conditions->Diethyl_Rivastigmine Protects Handling Proper Handling: - Tightly Sealed Containers - Use of Desiccants Handling->Diethyl_Rivastigmine Protects Solvent_Choice Appropriate Solvents: - Purge with Inert Gas - Store Solutions at -20°C Solvent_Choice->Diethyl_Rivastigmine Protects Diethyl_Rivastigmine->Hydrolysis Susceptible to Diethyl_Rivastigmine->Oxidation Susceptible to Diethyl_Rivastigmine->Photodegradation Susceptible to Diethyl_Rivastigmine->Thermal_Degradation Susceptible to cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions: - Acid - Base - Oxidation - Heat - Light start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze end Identify & Quantify Degradants analyze->end

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of Analytical Methods for Diethyl Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data and successful therapeutic development. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Diethyl Rivastigmine, a potent cholinesterase inhibitor with therapeutic potential. By presenting key performance data, detailed experimental protocols, and a clear visual workflow, this document aims to equip researchers with the necessary tools to select and validate the most appropriate analytical method for their needs.

The development of any new pharmaceutical compound like this compound, an analog of the Alzheimer's drug Rivastigmine, necessitates the establishment of a precise and accurate analytical method for its quantification in various matrices. This is crucial for pharmacokinetic studies, formulation development, and quality control. The two most prevalent analytical techniques for compounds of this nature are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This guide will delve into a comparative analysis of these two methods, drawing upon established validation parameters for the closely related compound, Rivastigmine, to provide a predictive framework for this compound analysis.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method, based on data from analogous compounds.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) ~0.44 µg/mL[1]~0.1 ng/mL[2]
Limit of Quantification (LOQ) ~1.44 µg/mL[1]~0.2 ng/mL[2]
Specificity Prone to interference from structurally similar compounds or matrix components.Highly specific due to mass-to-charge ratio detection.
Throughput ModerateHigh
Cost LowerHigher

Experimental Protocols: A Roadmap to Validation

The validation of an analytical method is a systematic process that ensures the method is suitable for its intended purpose. The following protocols, based on International Council for Harmonisation (ICH) guidelines, outline the key experiments required for the validation of an analytical method for this compound.[3][4]

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze blank samples (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

    • Analyze samples of this compound spiked with known related substances and potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on this compound and analyze the stressed samples to ensure the method can separate the analyte from its degradation products. A plausible mechanism for the formation of impurities should also be proposed.[4]

Linearity

Linearity establishes the relationship between the concentration of the analyte and the analytical signal.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations.

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be greater than 0.998.[5]

Accuracy

Accuracy refers to the closeness of the measured value to the true value.

  • Protocol:

    • Prepare samples by spiking a blank matrix with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically between 98% and 102%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.

    • The %RSD for both repeatability and intermediate precision should typically be less than 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is distinguishable from the background noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the analytical method, such as changes in mobile phase composition, pH, flow rate, and column temperature.

    • Analyze samples under these modified conditions.

    • Evaluate the impact of these changes on the analytical results (e.g., retention time, peak area, and resolution). The method is considered robust if the results remain within acceptable limits.

Visualizing the Validation Workflow

To provide a clear overview of the logical flow of the analytical method validation process, the following diagram has been generated using the DOT language.

G Analytical Method Validation Workflow for this compound cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Selection Select Analytical Technique (HPLC-UV / LC-MS/MS) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization V_Protocol Develop Validation Protocol MD_Optimization->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report End Routine Analysis V_Report->End Method Validated

References

Rivastigmine Antibody Cross-Reactivity: A Comparative Analysis with Diethyl Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of anti-rivastigmine antibodies with its diethyl analog, diethyl rivastigmine. The information is intended to guide researchers in the development and validation of immunoassays for rivastigmine and in the interpretation of therapeutic drug monitoring results.

Disclaimer: Extensive literature searches did not yield specific experimental data quantifying the cross-reactivity of rivastigmine antibodies with this compound. The following comparison is based on structural analysis, principles of immunochemistry, and a proposed experimental framework.

Structural Comparison and Cross-Reactivity Potential

The potential for an antibody to cross-react with a related compound is largely determined by the structural similarity between the target antigen (hapten) used to generate the antibody and the compound . Rivastigmine and this compound are structurally very similar, differing only in the alkyl groups attached to the carbamate nitrogen.

FeatureRivastigmineThis compound
Chemical Name (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate(S)-3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate
Molecular Formula C14H22N2O2C15H24N2O2
Core Structure 3-[1-(Dimethylamino)ethyl]phenol3-[1-(Dimethylamino)ethyl]phenol
Carbamate Group N-ethyl-N-methylcarbamateN,N-diethylcarbamate

Analysis of Cross-Reactivity Potential:

The core phenolic structure and the (S)-1-(dimethylamino)ethyl side chain are identical between rivastigmine and this compound. If an antibody's binding site (paratope) primarily recognizes these regions, a high degree of cross-reactivity with this compound is likely. The difference lies in the substitution at the carbamate nitrogen. If the antibody recognition is highly specific to the N-ethyl-N-methyl configuration of rivastigmine, then cross-reactivity with the N,N-diethyl structure of this compound would be lower. The extent of this cross-reactivity can only be determined through empirical testing.

Proposed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

To quantitatively determine the cross-reactivity of an anti-rivastigmine antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.

Objective: To determine the percentage cross-reactivity of a polyclonal or monoclonal anti-rivastigmine antibody with this compound.

Materials:

  • Anti-rivastigmine antibody

  • Rivastigmine standard

  • This compound

  • Rivastigmine-protein conjugate (e.g., rivastigmine-BSA) for coating

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the rivastigmine-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of both the rivastigmine standard and this compound in assay buffer.

    • In separate wells, add a fixed concentration of the anti-rivastigmine antibody and the varying concentrations of either the rivastigmine standard or this compound.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding to the antibody.

  • Transfer to Coated Plate: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to rivastigmine or this compound in the solution) will bind to the rivastigmine conjugate coated on the plate.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Generate standard curves for both rivastigmine and this compound by plotting absorbance against the logarithm of the analyte concentration.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Rivastigmine / IC50 of this compound) x 100

Visualizations

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with Rivastigmine-Protein Conjugate p2 Wash p1->p2 p3 Block non-specific sites p2->p3 p4 Wash p3->p4 d1 Transfer mixture to coated plate p4->d1 c1 Prepare serial dilutions of Rivastigmine & this compound c2 Incubate with Anti-Rivastigmine Antibody c1->c2 c2->d1 d2 Wash d1->d2 d3 Add Secondary Antibody-Enzyme Conjugate d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Stop Reaction & Read Absorbance d5->d6

Caption: Workflow for Competitive ELISA.

Rivastigmine_Signaling_Pathway rivastigmine Rivastigmine ach_e Acetylcholinesterase (AChE) rivastigmine->ach_e Inhibits buch_e Butyrylcholinesterase (BuChE) rivastigmine->buch_e Inhibits acetylcholine Acetylcholine ach_e->acetylcholine Breaks down buch_e->acetylcholine Breaks down cholinergic_receptor Cholinergic Receptor acetylcholine->cholinergic_receptor Activates neuronal_signaling Enhanced Cholinergic Neurotransmission cholinergic_receptor->neuronal_signaling

Caption: Rivastigmine's Mechanism of Action.

Conclusion

While direct experimental data on the cross-reactivity of rivastigmine antibodies with this compound is not currently available in the public domain, a high potential for cross-reactivity can be inferred based on their significant structural similarities. For researchers developing or utilizing immunoassays for rivastigmine, it is imperative to experimentally determine the degree of cross-reactivity with this compound and other structurally related metabolites and analogs. The provided competitive ELISA protocol offers a robust framework for conducting such validation studies, ensuring the accuracy and specificity of the immunoassay for its intended purpose.

Diethyl Rivastigmine vs. Rivastigmine: An In Vitro Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the in vitro efficacy of Diethyl Rivastigmine and Rivastigmine. this compound, identified as (S)-3-(1-(dimethylamino)ethyl)phenyl diethylcarbamate, is primarily documented as a process-related impurity in the synthesis of Rivastigmine. While extensive data is available on the in vitro cholinesterase inhibitory activity of Rivastigmine, similar experimental data for this compound is not publicly available.

This guide, therefore, provides a detailed overview of the established in vitro efficacy of Rivastigmine, the standard experimental protocols used to determine such efficacy, and the general mechanism of action. This information is intended to serve as a valuable resource for researchers and drug development professionals who may wish to conduct their own comparative studies.

Rivastigmine: In Vitro Efficacy Profile

Rivastigmine is a well-characterized inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibitory activity is crucial for its therapeutic effect in managing dementia associated with Alzheimer's and Parkinson's diseases. The in vitro efficacy of Rivastigmine is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Below is a summary of reported IC50 values for Rivastigmine against AChE and BChE from various studies. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions) can lead to different IC50 values across studies.

Target EnzymeIC50 ValueSource of EnzymeReference
Acetylcholinesterase (AChE)4.15 µMNot Specified[1]
Acetylcholinesterase (AChE)32.1 µMNot Specified[2]
Acetylcholinesterase (AChE)4.3 nMRat Brain[3]
Butyrylcholinesterase (BChE)37 nM (0.037 µM)Not Specified[1]
Butyrylcholinesterase (BChE)0.9 - 1.7 µMNot Specified[2]
Butyrylcholinesterase (BChE)31 nM (0.031 µM)Rat Brain[3]

Experimental Protocols for Cholinesterase Inhibition Assays

The standard method for determining the in vitro inhibitory activity of compounds against AChE and BChE is the spectrophotometric method developed by Ellman.[4][5] This assay is based on the reaction of the thiol product of substrate hydrolysis with a chromogenic reagent.

Ellman's Method for AChE and BChE Inhibition

Principle: The cholinesterase enzyme hydrolyzes its respective substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength (typically 405-412 nm). The rate of color formation is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • Butyrylcholinesterase (BChE) from a suitable source (e.g., equine serum, human plasma)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (or Tris-HCl buffer) at a physiological pH (e.g., pH 7.4 - 8.0)

  • Test compounds (Rivastigmine and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in the appropriate buffer or solvent.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Buffer solution

    • DTNB solution

    • A specific concentration of the test compound (or vehicle control)

  • Pre-incubation: Incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Enzyme Addition: Add the cholinesterase enzyme solution to each well to initiate the reaction.

  • Substrate Addition: Add the appropriate substrate (ATCI for AChE or BTCI for BChE) to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at 405-412 nm over a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow for Cholinesterase Inhibition Assay

G start Start prep Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) start->prep setup Set up 96-well plate: Buffer + DTNB + Inhibitor prep->setup preincubate Pre-incubate setup->preincubate add_enzyme Add Enzyme (AChE or BChE) preincubate->add_enzyme add_substrate Add Substrate (ATCI or BTCI) add_enzyme->add_substrate measure Measure Absorbance (Kinetic) add_substrate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze end_node End analyze->end_node

Caption: Workflow of the Ellman's method for determining cholinesterase inhibition.

Simplified Signaling Pathway of Rivastigmine Action

G rivastigmine Rivastigmine cholinesterase Cholinesterases (AChE & BChE) rivastigmine->cholinesterase Inhibits acetylcholine_syn Acetylcholine (in synapse) cholinesterase->acetylcholine_syn breakdown Breakdown acetylcholine_post Postsynaptic Receptors acetylcholine_syn->acetylcholine_post Binds to cholinergic_trans Enhanced Cholinergic Transmission acetylcholine_post->cholinergic_trans

Caption: Rivastigmine inhibits cholinesterases, increasing acetylcholine levels and enhancing neurotransmission.

References

Assessing the Genotoxicity of Diethyl Rivastigmine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics for neurodegenerative diseases, such as analogues of existing drugs like Rivastigmine, necessitates a thorough evaluation of their safety profile. A critical component of this assessment is determining the compound's genotoxicity—its potential to damage genetic material. This guide provides a comparative framework for assessing the genotoxicity of Diethyl Rivastigmine, a derivative of the acetylcholinesterase inhibitor Rivastigmine.

Given the absence of publicly available genotoxicity data for this compound, this guide outlines the standard battery of tests that would be employed for its evaluation. To illustrate the data interpretation process, this document presents hypothetical, yet representative, experimental results for this compound in comparison to its parent compound, Rivastigmine, and well-characterized positive and negative controls. This comparative approach offers a clear perspective on how the genotoxicity of a novel compound is assessed relative to established benchmarks.

Standard Genotoxicity Testing Battery

Regulatory agencies typically require a standard battery of in vitro and in vivo tests to comprehensively evaluate the genotoxic potential of a new chemical entity.[1] For a compound like this compound, this would generally include:

  • A test for gene mutation in bacteria (Ames Test): This assay is a widely used initial screen to determine the mutagenic potential of new chemicals and drugs.[1]

  • An in vitro test for chromosomal damage in mammalian cells: This can be either an in vitro micronucleus assay or a chromosomal aberration assay.

  • An in vivo test for genotoxicity: This is generally a test for chromosomal damage in rodent hematopoietic cells.

This guide will focus on the in vitro assays, which form the core of the initial genotoxicity assessment.

Experimental Protocols and Data Interpretation

The following sections detail the methodologies for the key in vitro genotoxicity assays and present hypothetical data in structured tables to facilitate a clear comparison.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that employs various strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve the substitution, addition, or deletion of one or more DNA base pairs.[2]

Experimental Protocol:

The assay is performed according to OECD Guideline 471.[1] Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are exposed to this compound at a range of concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[1][3] Rivastigmine is tested in parallel as a comparator. A vehicle control (e.g., DMSO) and known mutagens as positive controls are also included. After a 48-hour incubation period, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies.

Hypothetical Data Summary: Ames Test

Test Article Strain Metabolic Activation (S9) Concentration (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase over Vehicle Conclusion
Vehicle ControlTA98-025 ± 41.0-
+030 ± 51.0-
This compoundTA98-1, 10, 100, 1000, 500027±3, 24±5, 28±4, 26±6, 23±41.1, 1.0, 1.1, 1.0, 0.9Non-mutagenic
+1, 10, 100, 1000, 500032±4, 31±5, 29±6, 33±4, 30±51.1, 1.0, 1.0, 1.1, 1.0Non-mutagenic
RivastigmineTA98-1, 10, 100, 1000, 500026±5, 28±4, 25±6, 27±3, 24±51.0, 1.1, 1.0, 1.1, 1.0Non-mutagenic
+1, 10, 100, 1000, 500031±6, 29±5, 33±4, 30±6, 28±41.0, 1.0, 1.1, 1.0, 0.9Non-mutagenic
2-NitrofluoreneTA98-10255 ± 2010.2Mutagenic
Benzo[a]pyreneTA98+5310 ± 2510.3Mutagenic

Similar results would be expected for other strains (TA100, TA1535, TA1537, WP2 uvrA).

Interpretation: In this hypothetical scenario, neither this compound nor Rivastigmine induced a significant, dose-dependent increase in the number of revertant colonies in any of the tester strains, either with or without metabolic activation. The positive controls, however, showed a marked increase in revertant colonies, confirming the sensitivity of the assay. Therefore, both this compound and Rivastigmine would be considered non-mutagenic in the Ames test.

Ames Test Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Bacterial Strains Bacterial Strains Plate Incorporation Plate Incorporation or Pre-incubation Bacterial Strains->Plate Incorporation Test Compound This compound Rivastigmine Test Compound->Plate Incorporation S9 Mix Metabolic Activation (S9 Mix) S9 Mix->Plate Incorporation Incubation Incubate plates (48-72 hours) Plate Incorporation->Incubation Colony Counting Count Revertant Colonies Incubation->Colony Counting Data Analysis Data Analysis & Interpretation Colony Counting->Data Analysis

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect the potential of a compound to induce chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Experimental Protocol:

The assay is conducted in accordance with OECD Guideline 487.[4] Cultured mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y or CHO) are exposed to this compound and Rivastigmine across a range of concentrations, with and without metabolic activation (S9). A vehicle control and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) are included. The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. After an appropriate incubation period, the cells are harvested, stained, and the frequency of micronucleated binucleated cells is determined by microscopic analysis. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).

Hypothetical Data Summary: In Vitro Micronucleus Assay

Test Article Metabolic Activation (S9) Concentration (µM) % Micronucleated Binucleated Cells ± SD Fold Increase over Vehicle Cytokinesis-Block Proliferation Index (CBPI) Conclusion
Vehicle Control-01.2 ± 0.31.01.95-
+01.3 ± 0.41.01.92-
This compound-10, 50, 1001.3±0.4, 1.5±0.5, 1.6±0.61.1, 1.3, 1.31.90, 1.85, 1.70Non-clastogenic/aneugenic
+10, 50, 1001.4±0.5, 1.6±0.6, 1.7±0.51.1, 1.2, 1.31.88, 1.82, 1.65Non-clastogenic/aneugenic
Rivastigmine-10, 50, 1001.4±0.4, 1.5±0.6, 1.7±0.51.2, 1.3, 1.41.91, 1.86, 1.72Non-clastogenic/aneugenic
+10, 50, 1001.5±0.5, 1.7±0.5, 1.8±0.61.2, 1.3, 1.41.89, 1.83, 1.68Non-clastogenic/aneugenic
Mitomycin C-0.515.8 ± 2.113.21.35Clastogenic
Cyclophosphamide+518.2 ± 2.514.01.28Clastogenic

Interpretation: The hypothetical results indicate that this compound and Rivastigmine did not cause a statistically significant, dose-dependent increase in the frequency of micronucleated cells. A decrease in the CBPI at higher concentrations suggests some level of cytotoxicity, which is an important consideration for interpreting the results. The positive controls induced a substantial increase in micronucleus formation, validating the assay. Based on this data, both compounds would be considered negative for inducing chromosomal damage in this assay.

In Vitro Micronucleus Assay Experimental Workflow

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Harvest & Analysis Cell Culture Mammalian Cell Culture Exposure Expose cells to Test Compound Cell Culture->Exposure Test Compound This compound Rivastigmine Test Compound->Exposure S9 Mix Metabolic Activation (S9 Mix) S9 Mix->Exposure Cytochalasin B Add Cytochalasin B Exposure->Cytochalasin B Harvest Harvest and Stain Cells Cytochalasin B->Harvest Microscopy Microscopic Analysis (Score Micronuclei) Harvest->Microscopy Data Analysis Data Analysis & Interpretation Microscopy->Data Analysis

Caption: Workflow for the In Vitro Micronucleus Assay.

In Vitro Chromosomal Aberration Test

This test identifies agents that cause structural chromosomal aberrations in cultured mammalian somatic cells.[5]

Experimental Protocol:

Following OECD Guideline 473, cultured mammalian cells (e.g., CHO, human lymphocytes) are exposed to various concentrations of this compound and Rivastigmine, with and without S9 metabolic activation.[5][6] After exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and stained.[5] Metaphase cells are then analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome breaks and exchanges.

Hypothetical Data Summary: In Vitro Chromosomal Aberration Test

Test Article Metabolic Activation (S9) Concentration (µM) % Cells with Aberrations (excl. gaps) ± SD Fold Increase over Vehicle Mitotic Index (%) Conclusion
Vehicle Control-02.1 ± 0.81.05.2-
+02.3 ± 0.91.05.0-
This compound-50, 150, 3002.4±0.9, 2.7±1.0, 3.0±1.11.1, 1.3, 1.45.0, 4.8, 4.2Non-clastogenic
+50, 150, 3002.6±1.0, 2.9±1.1, 3.2±1.21.1, 1.3, 1.44.9, 4.6, 4.0Non-clastogenic
Rivastigmine-50, 150, 3002.5±0.8, 2.8±1.1, 3.1±1.01.2, 1.3, 1.55.1, 4.9, 4.3Non-clastogenic
+50, 150, 3002.7±0.9, 3.0±1.2, 3.3±1.11.2, 1.3, 1.44.8, 4.5, 3.9Non-clastogenic
Mitomycin C-0.525.4 ± 3.512.12.8Clastogenic
Cyclophosphamide+1028.9 ± 4.112.62.5Clastogenic

Interpretation: In this hypothetical dataset, neither this compound nor Rivastigmine induced a significant, dose-related increase in the percentage of cells with chromosomal aberrations. The mitotic index shows a slight decrease at the highest concentrations, indicating some cytotoxicity. The positive controls produced a robust increase in chromosomal aberrations. Thus, both compounds would be considered non-clastogenic in this assay.

In Vitro Chromosomal Aberration Test Experimental Workflow

Chromosomal_Aberration_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Harvest & Analysis Cell Culture Mammalian Cell Culture Exposure Expose cells to Test Compound Cell Culture->Exposure Test Compound This compound Rivastigmine Test Compound->Exposure S9 Mix Metabolic Activation (S9 Mix) S9 Mix->Exposure Metaphase Arrest Add Metaphase Arresting Agent Exposure->Metaphase Arrest Harvest Harvest and Prepare Slides Metaphase Arrest->Harvest Microscopy Microscopic Analysis (Score Aberrations) Harvest->Microscopy Data Analysis Data Analysis & Interpretation Microscopy->Data Analysis

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Overall Conclusion

Based on the comprehensive in vitro genotoxicity assessment outlined in this guide, the hypothetical data suggests that this compound, much like its parent compound Rivastigmine, does not exhibit mutagenic or clastogenic potential. The consistent negative results across the Ames test, in vitro micronucleus assay, and chromosomal aberration test would provide a strong indication of the compound's genetic safety at this stage of preclinical development.

References

Validating the Structure of Synthesized Diethyl Rivastigmine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the analytical data for synthesized Diethyl Rivastigmine against the established structure of Rivastigmine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of related pharmaceutical compounds. This document outlines the key analytical techniques and expected outcomes for the structural validation of this compound, a close analog of the widely used acetylcholinesterase inhibitor, Rivastigmine.

The primary structural difference between this compound and Rivastigmine lies in the substitution on the carbamate nitrogen. Rivastigmine possesses one ethyl and one methyl group, whereas this compound features two ethyl groups.[1][2] This seemingly minor alteration results in a different molecular weight and distinct spectral characteristics, which can be precisely identified using standard analytical methods.

Comparative Analytical Data

The following table summarizes the expected quantitative data from key analytical techniques for both this compound and Rivastigmine. This data is crucial for confirming the successful synthesis and purity of this compound.

Analytical TechniqueRivastigmineThis compoundKey Differentiating Feature
Molecular Formula C₁₄H₂₂N₂O₂[1]C₁₅H₂₄N₂O₂[2]Additional CH₂ group in this compound.
Molecular Weight 250.34 g/mol 264.36 g/mol [2]A difference of 14.02 g/mol .
Mass Spectrometry (ESI-MS) [M+H]⁺ = 251.175 m/z[3]Expected [M+H]⁺ = 265.191 m/zThe molecular ion peak will be shifted by +14 m/z.
¹H NMR Spectroscopy N-CH₂-CH₃ (~3.3 ppm, q); N-CH₃ (~2.9 ppm, s)N-CH₂-CH₃ (~3.3 ppm, q)Absence of the N-CH₃ singlet and presence of only the N-CH₂-CH₃ quartet.
¹³C NMR Spectroscopy N-CH₂ (~42 ppm); N-CH₃ (~34 ppm)N-CH₂ (~42 ppm)Absence of the N-CH₃ signal.
Infrared (IR) Spectroscopy C=O stretch (~1700 cm⁻¹)[4]C=O stretch (~1700 cm⁻¹)The C=O stretch will be present in both but may have a slight shift. The key differentiation will be in the fingerprint region.

Experimental Workflow for Structural Validation

The successful synthesis and purification of this compound require a systematic analytical approach to confirm its structure unequivocally. The following workflow outlines the logical sequence of experiments.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Rivastigmine and Diethyl Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, detailing the known pharmacokinetic parameters of the widely used Alzheimer's therapeutic, Rivastigmine. This guide also addresses the current scarcity of pharmacokinetic data for its diethyl analogue and impurity, Diethyl Rivastigmine.

This guide provides a detailed overview of the pharmacokinetic profile of Rivastigmine, a cornerstone in the management of dementia associated with Alzheimer's and Parkinson's diseases. Due to a significant lack of available scientific literature and experimental data on the pharmacokinetic properties of this compound, a direct comparative analysis is not feasible at this time. This compound is primarily documented as an impurity of Rivastigmine, and as such, its in vivo behavior has not been extensively characterized.

This document will, therefore, focus on presenting a comprehensive summary of the well-established pharmacokinetic data for Rivastigmine, including its various formulations. This information is intended to serve as a critical reference for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Pharmacokinetic Profile of Rivastigmine

Rivastigmine is a reversible cholinesterase inhibitor that enhances cholinergic neurotransmission by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its pharmacokinetic profile is characterized by rapid oral absorption, wide distribution, and metabolism primarily mediated by its target enzymes.

Data Presentation: Quantitative Pharmacokinetic Parameters of Rivastigmine

The following table summarizes the key pharmacokinetic parameters of Rivastigmine administered via oral capsules and a transdermal patch.

Pharmacokinetic ParameterOral Rivastigmine (Capsule)Transdermal Rivastigmine (Patch)
Bioavailability ~36% (3 mg dose) to 71.7% (6 mg dose)[1]Higher systemic bioavailability due to bypassing first-pass metabolism
Time to Peak Plasma Concentration (Tmax) Approximately 1 hour[1]Slower absorption, ~8.1 to 14.1 hours[2]
Peak Plasma Concentration (Cmax) Dose-dependent, e.g., ~21.6 ng/mL (12 mg/day)[2]Lower and more stable, e.g., ~8.7 ng/mL (9.5 mg/24h)[2]
Elimination Half-life (t½) Approximately 1.5 hours[1]Longer, approximately 3.4 hours[2]
Area Under the Curve (AUC) Dose-dependentComparable exposure to high oral doses with lower fluctuations[2]
Metabolism Primarily via cholinesterase-mediated hydrolysis to the inactive metabolite NAP226-90. Minimal involvement of cytochrome P450 enzymes.[1]Similar metabolic pathway.
Excretion Mainly as metabolites in the urine.Mainly as metabolites in the urine.
Protein Binding Approximately 40%Approximately 40%

Experimental Protocols

The determination of Rivastigmine's pharmacokinetic parameters relies on robust analytical methodologies. Below are summaries of typical experimental protocols employed in clinical and preclinical studies.

Quantification of Rivastigmine in Human Plasma

A common method for determining Rivastigmine concentrations in human plasma involves High-Performance Liquid Chromatography (HPLC) coupled with spectrophotometric or mass spectrometric detection.[3][4][5]

  • Sample Preparation:

    • Blood samples are collected from subjects at various time points following drug administration.

    • Plasma is separated by centrifugation.

    • A liquid-liquid extraction is performed to isolate Rivastigmine and an internal standard (e.g., Donepezil or Escitalopram) from the plasma matrix.[3][4] This typically involves using an organic solvent mixture (e.g., 1-butanol/n-hexane or diethyl ether/dichloromethane) under alkaline conditions.[3][4]

    • A back-extraction into an acidic aqueous solution may be performed to further purify the sample.[3]

  • Chromatographic Separation:

    • The extracted sample is injected into an HPLC system.

    • Separation is achieved on a stationary phase, such as a Silica or C18 column.[3][4]

    • A mobile phase, for instance, a mixture of acetonitrile and an aqueous buffer (e.g., sodium dihydrogen phosphate or formic acid), is used for isocratic elution.[3][4]

  • Detection and Quantification:

    • For spectrophotometric detection, the absorbance is monitored at a specific wavelength (e.g., below 220 nm).[5]

    • For mass spectrometry (LC-MS/MS), detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode, offering high sensitivity and selectivity.[4][6]

    • The concentration of Rivastigmine is determined by comparing its peak area to that of the internal standard and referencing a standard calibration curve.[5]

Visualizations

Metabolic Pathway of Rivastigmine

The following diagram illustrates the primary metabolic pathway of Rivastigmine.

Metabolic Pathway of Rivastigmine Rivastigmine Rivastigmine (Active Drug) Metabolite NAP226-90 (Inactive Metabolite) Rivastigmine->Metabolite Cholinesterase-mediated hydrolysis Excretion Renal Excretion Metabolite->Excretion

Caption: Primary metabolic conversion of Rivastigmine.

Comparison of Pharmacokinetic Profiles: Oral vs. Transdermal Rivastigmine

This diagram visually contrasts the plasma concentration-time profiles of oral and transdermal Rivastigmine formulations.

Pharmacokinetic Profiles: Oral vs. Transdermal Rivastigmine cluster_oral Oral Administration cluster_transdermal Transdermal Administration Oral_Absorption Rapid Absorption Oral_Cmax High Peak Concentration (Cmax) Oral_Absorption->Oral_Cmax Oral_Tmax Short Tmax (~1 hour) Oral_Absorption->Oral_Tmax Oral_Fluctuation Significant Fluctuations Oral_Cmax->Oral_Fluctuation Transdermal_Absorption Slow & Continuous Absorption Transdermal_Cmax Lower, Stable Concentration (Cmax) Transdermal_Absorption->Transdermal_Cmax Transdermal_Tmax Prolonged Tmax (>8 hours) Transdermal_Absorption->Transdermal_Tmax Transdermal_Fluctuation Reduced Fluctuations Transdermal_Cmax->Transdermal_Fluctuation

Caption: Key pharmacokinetic differences between oral and transdermal Rivastigmine.

References

Inter-Laboratory Validation of Diethyl Rivastigmine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of analytical methodologies for the quantification of Rivastigmine and its related compounds, such as the impurity Diethyl Rivastigmine. While no specific inter-laboratory validation studies for this compound were identified, this document compiles and compares single-laboratory validation data for various analytical techniques applied to Rivastigmine. This information serves as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods. This compound, chemically known as [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate, is recognized as a diethyl analog and an impurity of Rivastigmine.

Comparison of Analytical Methods for Rivastigmine Quantification

The following table summarizes the performance of different analytical methods from single-laboratory validation studies for the quantification of Rivastigmine. These methods offer a range of sensitivities and applications, from pharmaceutical dosage forms to biological matrices.

Method Matrix Linearity Range Accuracy (% Recovery) Precision (% RSD) Limit of Quantification (LOQ) Reference
UPLC-UV Pharmaceutical Dosage Form12.5 - 75 µg/mL98 - 102%0.2%3.4 µg/mL[1]
HPLC-UV Rat Plasma & Brain75 - 3000 ng/mL93.42 - 109.81%< 15%75 ng/mL[2]
RP-HPLC-UV Pharmaceutical Dosage FormNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
HPLC-Fluorescence Rat Plasma & Brain10 - 1000 ng/mL99.03 - 113.40%< 15%10 ng/mL[3]
HPLC-MS/MS Rat Plasma & TissuesNot Specified> 60%< 15%0.1 ng/mL (Plasma), 0.2 ng/mL (Tissues)[4]

Experimental Protocols

UPLC-UV Method for Rivastigmine in Pharmaceutical Dosage Form[1]
  • Instrumentation: Acquity UPLC BEH C8 column (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: Ammonium phosphate buffer and acetonitrile (65:35% v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: 10 mg of Rivastigmine powder was dissolved in 100 mL of mobile phase. The solution was sonicated for 20 minutes and then centrifuged at 5000 rpm for 10 minutes.

HPLC-UV Method for Rivastigmine in Rat Plasma and Brain[2]
  • Instrumentation: Hyperclone 5 µm BDS C8 130 Å LC column (250 × 4.6 mm)

  • Mobile Phase: pH 4.5 phosphate buffer and acetonitrile (72.5:27.5 v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 40 µL

  • Detection: UV at 215 nm

  • Sample Preparation (Protein Precipitation): One part of plasma or brain homogenate was mixed with three parts of ice-cold methanol containing the internal standard.

HPLC-Fluorescence Method for Rivastigmine in Rat Plasma and Brain[4]
  • Instrumentation: Inertsil ODS-3V column

  • Mobile Phase: 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (76:24, v/v)

  • Flow Rate: 1 mL/min

  • Detection: Fluorescence

  • Sample Preparation (Plasma - Liquid-Liquid Extraction): To 100 µL of rat plasma, 10 µL of internal standard was added, followed by 1 mL of tert-butyl methyl ether (TBME). The mixture was vortexed and centrifuged. The organic layer was evaporated and the residue reconstituted.

  • Sample Preparation (Brain - Protein Precipitation): Brain samples were homogenized and subjected to protein precipitation.

HPLC-MS/MS Method for Rivastigmine in Rat Plasma and Tissues[5]
  • Instrumentation: Agilent C18 column (4.6 mm × 100 mm, 3.5 µm)

  • Mobile Phase: Water and methanol (20:80)

  • Flow Rate: 0.3 mL/min

  • Ionization: Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • Sample Preparation: Biological samples were extracted with ethyl acetate.

Visualizations

Metabolic Pathway of Rivastigmine

Rivastigmine is primarily metabolized through cholinesterase-mediated hydrolysis. This process leads to the formation of a decarbamylated metabolite.[5][6] The hepatic cytochrome P450 (CYP) isoenzymes are not significantly involved in its metabolism.[7]

Rivastigmine_Metabolism Rivastigmine Rivastigmine Metabolite Decarbamylated Metabolite (NAP226-90) Rivastigmine->Metabolite Cholinesterase-mediated hydrolysis Excretion Renal Excretion Metabolite->Excretion

Caption: Metabolic pathway of Rivastigmine.

General Workflow for Inter-Laboratory Validation

An inter-laboratory validation study, also known as a ring trial, is a crucial step in standardizing an analytical method. It involves multiple laboratories analyzing the same samples to assess the reproducibility and robustness of the method.

Interlab_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion Phase Protocol Develop Standardized Protocol Samples Prepare Homogeneous Test Samples Protocol->Samples Labs Recruit Participating Laboratories Samples->Labs Distribution Distribute Samples and Protocol Labs->Distribution Analysis Laboratories Perform Analysis Distribution->Analysis Reporting Labs Report Results Analysis->Reporting Collection Collect and Compile Data Reporting->Collection Stats Statistical Analysis (e.g., ANOVA) Collection->Stats Evaluation Evaluate Method Performance Stats->Evaluation Report Final Validation Report Evaluation->Report Standardization Method Standardization Report->Standardization

Caption: General workflow for an inter-laboratory validation study.

References

Comparative Potency of Diethyl Rivastigmine and Other Rivastigmine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the relative potency of Diethyl Rivastigmine and other analogs of the cholinesterase inhibitor Rivastigmine. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of the structure-activity relationships within this class of compounds.

Introduction

Rivastigmine is a well-established pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Its therapeutic effect in managing dementia associated with Alzheimer's and Parkinson's diseases is attributed to the resulting increase in acetylcholine levels in the brain.[1] The carbamate moiety of Rivastigmine is crucial for its inhibitory activity. This guide focuses on the impact of substitutions at the carbamate nitrogen on the compound's potency, with a particular interest in this compound. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon structure-activity relationship (SAR) studies of related analogs to provide a well-informed comparison.

Data Presentation: Cholinesterase Inhibition

The following table summarizes the available quantitative data on the inhibitory potency (IC50 values) of Rivastigmine and its analogs against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).

CompoundhAChE IC50 (µM)hBChE IC50 (µM)Notes
Rivastigmine (Exelon®)4.150.037Dual inhibitor with high potency for BChE.
Rivastigmine-BIM Hybrid (Compound 5b)> 500.30Example of a multi-target analog with improved BChE inhibition compared to other hybrids.
Rivastigmine-BIM Hybrid (Series 5)Not specified0.9 - 1.7Generally better inhibitors of BChE than AChE.
All RIV-BIM HybridsBetter than Rivastigmine (IC50 = 32.1 µM for AChE in this study)VariedAll tested hybrids showed better AChE inhibition than the parent compound in one study.

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Inferred Potency of this compound

Direct experimental IC50 values for this compound were not found in the reviewed literature. However, studies on related N,N-dialkylcarbamates suggest that the size of the alkyl groups on the carbamate nitrogen significantly influences inhibitory potency. One study on a series of 5-(1,3,3-trimethylindolinyl) carbamates demonstrated that the N,N-diethylcarbamate analog was the least potent inhibitor of acetylcholinesterase in the series. This suggests that steric hindrance may play a role in the binding of the inhibitor to the active site of the enzyme. Based on this evidence, it is hypothesized that This compound would exhibit lower potency towards both AChE and BChE compared to Rivastigmine , which possesses a less sterically hindered N-ethyl-N-methylcarbamate group.

Experimental Protocols

The determination of cholinesterase inhibitory activity for Rivastigmine and its analogs is typically performed using the Ellman's method. This spectrophotometric assay is a widely accepted standard for measuring the activity of cholinesterases.

Ellman's Method for Cholinesterase Inhibition Assay

Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in enzyme activity in its presence.

Typical Protocol:

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Test compound (inhibitor) solution at various concentrations

  • Procedure (in a 96-well plate): a. To each well, add a specific volume of phosphate buffer. b. Add the enzyme solution and the test compound solution. c. Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Add the DTNB solution to each well. e. Initiate the reaction by adding the substrate solution (ATCI or BTCI). f. Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (change in absorbance per unit time). b. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100 c. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Cholinesterase Inhibition by Rivastigmine Analogs: A Conceptual Workflow

G cluster_0 In Vitro Assay Enzyme Cholinesterase (AChE or BChE) Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Substrate Acetylthiocholine (or Butyrylthiocholine) Substrate->Reaction_Mix Inhibitor Rivastigmine Analog Inhibitor->Reaction_Mix DTNB Ellman's Reagent (DTNB) DTNB->Reaction_Mix Measurement Spectrophotometric Measurement (412 nm) Reaction_Mix->Measurement IC50 IC50 Value Determination Measurement->IC50

Caption: A simplified workflow of the in vitro cholinesterase inhibition assay.

Structure-Activity Relationship of Rivastigmine Analogs

SAR cluster_rivastigmine Rivastigmine Core Structure cluster_carbamate Carbamate Moiety Modification Core Phenolic Ring + Tertiary Amine Rivastigmine_Carbamate N-ethyl-N-methylcarbamate (Rivastigmine) High_Potency High Potency Rivastigmine_Carbamate->High_Potency Leads to Diethyl_Carbamate N,N-diethylcarbamate (this compound) Lower_Potency Lower Potency Diethyl_Carbamate->Lower_Potency Hypothesized to Lead to (Steric Hindrance) Other_Analogs Other Analogs (e.g., RIV-BIM hybrids) Varied_Potency Varied Potency & Selectivity Other_Analogs->Varied_Potency Leads to

Caption: Impact of carbamate modification on Rivastigmine's potency.

Conclusion

References

Safety Operating Guide

Proper Disposal of Diethyl Rivastigmine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Diethyl Rivastigmine, a carbamate-based cholinesterase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. All personnel handling this compound must be familiar with its hazards and the disposal protocols outlined herein.

Immediate Safety Precautions and Spill Response

Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Collect all contaminated materials into a clearly labeled, sealed, and chemical-resistant container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination solution as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The primary method for the safe disposal of this compound from a laboratory setting involves chemical inactivation through alkaline hydrolysis, followed by disposal as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Experimental Protocol: Alkaline Hydrolysis for Inactivation

This protocol is based on the general procedure for the hydrolysis of carbamate esters, which breaks down the active compound into less toxic components.

Materials:

  • This compound waste (pure compound or in solution)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95%) or Isopropanol

  • Water (deionized or distilled)

  • Heat source (heating mantle or water bath)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask with condenser)

  • pH indicator strips or a pH meter

Procedure:

  • Preparation of the Hydrolysis Solution: In a well-ventilated fume hood, prepare a 1 M solution of KOH or NaOH in a 1:1 mixture of ethanol (or isopropanol) and water. For example, to prepare 100 mL of solution, dissolve 5.6 g of KOH in 50 mL of ethanol and 50 mL of water.

  • Dilution of this compound Waste: If the waste is a concentrated solution or pure compound, dilute it with the alcohol/water solvent before adding the base to control the reaction rate.

  • Inactivation Reaction:

    • Place the this compound waste solution in the reaction vessel.

    • Slowly add the prepared alkaline solution to the waste solution while stirring. A general guideline is to use a 2:1 volume ratio of alkaline solution to waste solution to ensure an excess of base.

    • If a precipitate forms, add more of the alcohol/water solvent until it redissolves.

    • Attach a condenser to the flask.

  • Heating and Refluxing:

    • Gently heat the mixture to reflux (the boiling point of the solvent mixture) and maintain the reflux for a minimum of 4 hours. This ensures the complete hydrolysis of the carbamate ester.

  • Cooling and Neutralization:

    • Allow the solution to cool to room temperature.

    • Check the pH of the solution. It should be highly basic (pH > 12). If necessary, carefully neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid). This step should be performed with caution due to the potential for heat generation.

  • Collection and Labeling:

    • Transfer the cooled, neutralized solution into a designated hazardous waste container.

    • The container must be made of a material compatible with the contents (e.g., polyethylene).

    • Label the container clearly with "Hazardous Waste," the full chemical names of the contents (including the degradation products such as 3-((1S)-1-(dimethylamino)ethyl)phenol and diethylamine), and the date.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by the institution's licensed hazardous waste management service.

Data Presentation

The following table summarizes key quantitative parameters for the alkaline hydrolysis of this compound.

ParameterRecommended Value/RangeNotes
Hydrolyzing Agent Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)Both are effective for carbamate hydrolysis.
Concentration of Base 1 MA higher concentration can be used, but 1 M is generally sufficient and safer to handle.
Solvent System 1:1 Ethanol/Water or 1:1 Isopropanol/WaterThe alcohol helps to solubilize the organic compound, while water is necessary for the hydrolysis reaction.
Reaction Temperature Reflux (~80-90 °C)Heating accelerates the rate of hydrolysis, ensuring complete degradation in a reasonable timeframe.
Reaction Time Minimum of 4 hoursA longer reaction time may be necessary for highly concentrated waste.
Final pH for Disposal 6 - 8Neutralization is recommended before collection to prevent reactions with other waste streams and to comply with disposal facility requirements.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Diethyl_Rivastigmine_Disposal_Workflow cluster_prep Preparation & Safety cluster_inactivation Chemical Inactivation (Alkaline Hydrolysis) cluster_disposal Final Waste Management start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood prepare_solution Prepare 1M KOH/NaOH in 1:1 Ethanol/Water fume_hood->prepare_solution mix_waste Mix Waste with Alkaline Solution prepare_solution->mix_waste reflux Heat to Reflux for at least 4 Hours mix_waste->reflux cool_neutralize Cool to Room Temperature and Neutralize (pH 6-8) reflux->cool_neutralize collect_waste Collect Inactivated Solution in a Labeled Hazardous Waste Container cool_neutralize->collect_waste store_waste Store in a Designated Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange for Pickup by Licensed Hazardous Waste Service store_waste->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Diethyl Rivastigmine. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.

Personal Protective Equipment (PPE) for this compound

All personnel handling this compound must use the following personal protective equipment. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield may be required for splash hazards.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn.[1][2] Gloves should be inspected for integrity before each use and changed frequently.[1][2] A lab coat or fire/flame-resistant and impervious clothing is mandatory to prevent skin contact.[1][2]
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.[2] If exposure limits are exceeded, a full-face respirator should be used.[2]

Operational Plan for Handling this compound

Safe handling of this compound requires adherence to a strict operational workflow to minimize exposure risk. This involves working in a controlled environment with appropriate engineering controls and following a precise sequence of actions.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area (e.g., Fume Hood) B->C D Weigh and Prepare this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste According to Institutional and Local Regulations G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

A step-by-step workflow for the safe handling of this compound.

Disposal Plan for this compound

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedures:

All waste containing this compound must be disposed of as hazardous chemical waste.[3] Do not dispose of this material down the drain or in the regular trash.[1][2][3] Arrange for collection and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[3][4]

First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][4] Remove contaminated clothing and shoes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[1][3][4] Seek immediate medical attention.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.